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  • Product: petunidin 3-O-beta-D-glucoside
  • CAS: 6988-81-4

Core Science & Biosynthesis

Foundational

petunidin 3-O-beta-D-glucoside chemical structure and properties

An In-depth Technical Guide to Petunidin 3-O-beta-D-glucoside: Chemical Structure, Properties, and Biological Significance Introduction Petunidin 3-O-beta-D-glucoside is a prominent member of the anthocyanin family, a cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Petunidin 3-O-beta-D-glucoside: Chemical Structure, Properties, and Biological Significance

Introduction

Petunidin 3-O-beta-D-glucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors observed in plants[1]. Structurally, it is the glycosylated form of petunidin, where a β-D-glucose molecule is attached at the C3 position of the aglycone[2]. This glycosylation significantly enhances its stability and water solubility compared to its aglycone counterpart. Found abundantly in foods such as black grapes, bilberries, and lowbush blueberries, this compound is not merely a pigment but a potent bioactive molecule with significant research interest[3][4][5]. Its demonstrated antioxidant, anti-inflammatory, and potential anti-cancer properties make it a subject of intense investigation for applications in nutrition, pharmacology, and drug development[6][7][8]. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activities, and key experimental methodologies for its study.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's chemical and physical characteristics is foundational to any research or development endeavor. These properties dictate its behavior in biological systems, its stability under various conditions, and the analytical methods suitable for its detection and quantification.

Chemical Structure and Nomenclature

Petunidin 3-O-beta-D-glucoside belongs to the anthocyanidin-3-O-glycoside class of organic compounds[4]. Its core structure is the flavylium cation, which consists of two aromatic rings (A and B) linked by a three-carbon heterocyclic C-ring containing an oxygen atom[1]. The specific identity of petunidin is defined by the hydroxylation and methoxylation pattern on the B-ring.

  • IUPAC Name : (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]

  • Common Synonyms : Petunidin-3-glucoside, Pt3G[2]

  • CAS Number : 6988-81-4 (for the chloride salt)[3]

  • Molecular Formula : C₂₂H₂₃O₁₂⁺ (cation)[2]

  • Molecular Weight : 479.41 g/mol (cation)[2]

The structure features a glucose moiety attached via an O-glycosidic bond at the 3-position. This is a critical feature, as the type and position of glycosylation profoundly influence the molecule's stability, color, and bioactivity.

Physicochemical and Spectroscopic Profile

The properties summarized below are crucial for designing extraction procedures, developing analytical methods, and predicting bioavailability.

PropertyValueSource(s)
Molecular Weight 479.41 g/mol PubChem[2]
Appearance Dark red/purple solidBiolink Group[9], Cayman Chemical[7]
Water Solubility 0.56 g/L (Predicted), generally water-solubleFooDB[4], Biolink Group[9]
logP (Octanol-Water) 1.04 (Predicted)FooDB[4]
pKa (Strongest Acidic) 6.39 (Predicted)FooDB[4]
Hydrogen Bond Donors 8FooDB[4]
Hydrogen Bond Acceptors 12FooDB[4]

Spectroscopic Data: The extended conjugated system of the flavylium cation gives petunidin 3-O-beta-D-glucoside its characteristic color and strong absorbance in the visible and UV regions.

  • UV-Vis Spectroscopy : In an acidic mobile phase, it exhibits two primary absorption maxima. One is in the UV region around 274 nm, and the other, responsible for its color, is in the visible region around 538 nm[10]. The exact λmax in the visible range is pH-dependent, a hallmark of anthocyanins. This property is exploited for its quantification via HPLC with a DAD or UV-Vis detector set to ~520-540 nm[11][12].

  • NMR Spectroscopy : 1H and 13C NMR data have been published, providing a definitive method for structural confirmation[13][14]. The spectra reveal characteristic signals for the aromatic protons of the flavonoid rings and the anomeric proton of the glucose moiety.

Part 2: Natural Occurrence and Biosynthesis

Petunidin 3-O-beta-D-glucoside is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. This pathway is a well-characterized metabolic route that produces a wide array of phenolic compounds essential for plant survival.

Natural Sources

This anthocyanin is prevalent in a variety of deeply colored fruits, vegetables, and beverages. Key dietary sources include:

  • Berries : Highbush and lowbush blueberries (Vaccinium spp.), bilberries (Vaccinium myrtillus)[4][5].

  • Grapes : Black grapes (Vitis vinifera) and, consequently, red wine[3][5].

  • Legumes : Black common beans (Phaseolus vulgaris)[5].

The concentration in these sources can vary significantly based on cultivar, growing conditions, and maturity at harvest.

Biosynthetic Pathway

The synthesis begins with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of naringenin chalcone, the precursor to all flavonoids. This is then converted to the anthocyanidin precursor, delphinidin. The final steps specific to our molecule of interest involve methylation and glycosylation.

  • Methylation : An O-methyltransferase (OMT) enzyme catalyzes the addition of a methyl group to the 5' position of the B-ring of delphinidin, converting it to petunidin. This step is a key branching point that determines the final anthocyanidin profile of the plant.

  • Glycosylation : The enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of the petunidin aglycone, forming the final, stable petunidin 3-O-beta-D-glucoside[15].

Biosynthesis Phe Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone CHS Flavanone Naringenin Chalcone->Flavanone CHI Dihydroflavonol Dihydroquercetin Flavanone->Dihydroflavonol F3H, F3'5'H Leucoanthocyanidin Leucodelphinidin Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Delphinidin Leucoanthocyanidin->Anthocyanidin ANS Petunidin Petunidin Anthocyanidin->Petunidin OMT Pt3G Petunidin 3-O-glucoside Petunidin->Pt3G UFGT

Caption: Simplified biosynthesis of Petunidin 3-O-glucoside.

Part 3: Biological Activities and Mechanisms of Action

The significant interest in petunidin 3-O-beta-D-glucoside stems from its diverse biological activities, which are primarily linked to its potent antioxidant capacity.

Antioxidant Properties

The defining feature of petunidin 3-O-beta-D-glucoside is its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant activity is largely conferred by the hydroxyl groups on the B-ring[16]. It effectively neutralizes reactive oxygen species (ROS) such as the superoxide radical and nitric oxide[8]. The presence of the glucose moiety at the C3 position can, in some assays, slightly enhance its activity compared to the petunidin aglycone, possibly due to electron-donating effects[8].

Assay TypeCompoundResult (EC₅₀ or IC₅₀)Reference
DPPH Radical Scavenging Petunidin 3-O-glucoside6.61 µM[8]
Superoxide Scavenging Petunidin 3-O-glucoside6.96 µM[8]
Antiglycative Activity Petunidin 3-O-glucoside132.4 ± 3.7 µM[17]
Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Petunidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, petunidin can reduce the expression of pro-inflammatory mediators by targeting the NF-κB (nuclear factor-kappa B) pathway[18]. Acylated derivatives of peonidin, a closely related anthocyanin, have been shown to suppress the production of pro-inflammatory cytokines and repair the intestinal barrier in models of colitis[19]. Similarly, petunidin-containing compounds may alleviate neuroinflammation by downregulating markers like cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS)[18].

Mechanism cluster_0 Oxidative Stress / Inflammatory Stimulus cluster_1 Cellular Response ROS ROS / RNS Oxidative_damage Cellular Damage (Lipids, DNA, Proteins) ROS->Oxidative_damage Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB_pathway NF-κB Pathway Activation Cytokines->NFkB_pathway Inflammatory_genes Expression of COX2, iNOS, IL-1β NFkB_pathway->Inflammatory_genes Pt3G Petunidin 3-O-glucoside Pt3G->ROS Scavenges Pt3G->NFkB_pathway Inhibits

Caption: Dual antioxidant and anti-inflammatory mechanism.

Other Potential Therapeutic Activities
  • Anti-cancer Effects : Petunidin and related anthocyanins have demonstrated antiproliferative and apoptosis-inducing effects in various cancer cell lines, including breast cancer[6][7]. Peonidin 3-O-glucoside, which is structurally very similar, has been shown to decrease pulmonary metastasis in a mouse lung carcinoma model[7].

  • Tyrosinase Inhibition : Petunidin 3-O-glucoside acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis. This suggests its potential application as a skin-lightening agent in cosmetics or for treating hyperpigmentation disorders[20].

  • Anti-adipogenic Effects : Studies on black soybean extracts rich in petunidin 3-O-glucoside have shown that these anthocyanins can reduce the differentiation of preadipocytes, suggesting a role in managing obesity[21].

Part 4: Experimental Protocols for Analysis and Quantification

Reliable and reproducible methods for the extraction and quantification of petunidin 3-O-beta-D-glucoside are essential for research and quality control.

Protocol 1: Extraction and Solid-Phase Purification from Berries

This protocol describes a standard lab-scale procedure for extracting and purifying anthocyanins from a fruit matrix like blueberries. The use of acidified solvent is critical to maintain the anthocyanin in its stable, colored flavylium cation form.

Step-by-Step Methodology:

  • Homogenization : Weigh 10 g of frozen berries and homogenize with 50 mL of acidified methanol (85:15 methanol:1M HCl, v/v). The acid prevents degradation and ensures the flavylium cation is the predominant form.

  • Extraction : Sonicate the homogenate for 20 minutes in an ice bath to facilitate cell lysis and extraction. Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Solvent Evaporation : Collect the supernatant. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation[22].

  • Solid-Phase Extraction (SPE) Cleanup :

    • Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of acidified water (0.01% HCl).

    • Load the aqueous extract onto the cartridge. Anthocyanins will be retained on the nonpolar C18 stationary phase.

    • Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with 5 mL of acidified methanol.

  • Final Preparation : Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitute the purified extract in a known volume of mobile phase for HPLC analysis.

Protocol 2: Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the gold standard for separating and quantifying individual anthocyanins[11][12].

Methodology:

  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[23].

  • Mobile Phase A : 5% Formic Acid in Water.

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-20 min: 10-25% B (linear gradient)

    • 20-25 min: 25-40% B (linear gradient)

    • 25-30 min: Re-equilibration at 10% B

  • Flow Rate : 1.0 mL/min[23].

  • Column Temperature : 30°C.

  • Detection : Diode-Array Detector monitoring at 520 nm for quantification and collecting spectra from 200-600 nm for peak identification[9][12].

  • Quantification : A calibration curve is constructed using a certified reference standard of petunidin 3-O-beta-D-glucoside of known concentrations. The peak area from the sample chromatogram is used to calculate the concentration based on this curve.

HPLC_Workflow Sample Purified Extract (from Protocol 1) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Standard Certified Standard (known concentrations) Standard->HPLC DAD Diode-Array Detector (λ = 520 nm) HPLC->DAD Chromatogram Generate Chromatogram DAD->Chromatogram Calibration Construct Calibration Curve Quantify Quantify Sample Concentration Chromatogram->Quantify Calibration->Quantify

Caption: Workflow for HPLC-DAD quantification.

Conclusion and Future Directions

Petunidin 3-O-beta-D-glucoside is a well-characterized anthocyanin with a robust profile of beneficial biological activities, underpinned by its potent antioxidant capacity. Its chemical properties, natural abundance, and therapeutic potential make it a compelling molecule for researchers in food science, nutrition, and pharmacology. Future research should focus on several key areas: enhancing its bioavailability through novel formulation strategies, conducting more extensive in vivo and clinical trials to validate its efficacy in disease prevention and treatment, and exploring the synergistic effects it may have with other phytochemicals in whole-food matrices. As analytical techniques become more sensitive, further investigation into its metabolism and the bioactivity of its metabolites will provide a more complete picture of its role in human health.

References

  • Wikipedia. (2023). Peonidin-3-O-glucoside. Retrieved from [Link]

  • Serafini, M. M., et al. (n.d.). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). petunidin 3-O-beta-D-glucoside betaine. PubChem. Retrieved from [Link]

  • Wikipedia. (2022). Petunidin-3-O-glucoside. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Petunidin 3-Glucoside. PubChem. Retrieved from [Link]

  • The Metabolomics Innovation Centre. (2010). Showing Compound Petunidin 3-glucoside (FDB017317). FooDB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peonidin-3-glucoside. PubChem. Retrieved from [Link]

  • PubMed. (2025). Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (600.13 MHz) of (A) petunidin 3-O-β-glucopyranoside.... Retrieved from [Link]

  • Biolink Group. (n.d.). Petunidin 3-glucoside. Polyphenols AS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Petunidin. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of reference anthocyanins (520 nm). 1: Delphinidin-3-O-β-D-glucoside. Retrieved from [Link]

  • Biolink Group. (n.d.). Peonidin 3-glucoside. Polyphenols AS. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3. Retrieved from [Link]

  • MDPI. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Petunidin 3,5-diglucoside. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. PMC. Retrieved from [Link]

  • PubMed. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Retrieved from [Link]

  • The Metabolomics Innovation Centre. (2021). Showing NP-Card for Petunidin 3-glucoside (NP0043944). NP-MRD. Retrieved from [Link]

  • MDPI. (n.d.). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. Retrieved from [Link]

  • Pharmacognosy Magazine. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant properties of anthocyanidins, anthocyanidin-3-glucosides and respective portisins. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column. Retrieved from [Link]

  • MDPI. (2019). Anti-Adipogenic Effects of Delphinidin-3-O-β-Glucoside in 3T3-L1 Preadipocytes and Primary White Adipocytes. Retrieved from [Link]

  • Phenol-Explorer. (n.d.). Showing all foods in which the polyphenol Petunidin 3-O-glucoside is found. Retrieved from [Link]

  • MDPI. (n.d.). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of pelargonidin 3-glucoside ( ), cyanidin 3-glucoside.... Retrieved from [Link]

Sources

Exploratory

Technical Guide: Natural Sources and Isolation of Petunidin 3-O-beta-D-glucoside in Plants

Executive Summary Petunidin 3-O-beta-D-glucoside (Pt-3-glc) is a methylated anthocyanin pigment responsible for deep purple and dark blue hues in plant tissues. Unlike its non-methylated precursor (delphinidin), the pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Petunidin 3-O-beta-D-glucoside (Pt-3-glc) is a methylated anthocyanin pigment responsible for deep purple and dark blue hues in plant tissues. Unlike its non-methylated precursor (delphinidin), the presence of a methoxy group at the 3'-position of the B-ring enhances its stability and lipophilicity, making it a high-value candidate for pharmaceutical applications targeting oxidative stress, hyperglycemia, and ocular inflammation.

This guide moves beyond generic anthocyanin reviews to focus specifically on the natural reservoirs , biosynthetic regulation , and purification logic required to isolate high-purity Pt-3-glc for clinical research.

Chemical Identity and Stability Profile[1]

Before extraction, researchers must understand the physicochemical constraints of the molecule. Pt-3-glc exists in a dynamic equilibrium dependent on pH.

  • IUPAC Name: (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]

  • Molecular Formula:

    
     (Flavylium cation)
    
  • Molecular Weight: 479.41 g/mol [1]

  • Key Stability Factor: The O-methylation at the 3' position provides partial protection against nucleophilic attack compared to delphinidin, but the compound remains sensitive to pH > 4.0 (forming the colorless hemiketal) and temperatures > 40°C.

Biosynthetic Pathway[3][4][5]

Understanding the pathway is critical for selecting plant variants with high Pt-3-glc titers. In most high-yield species (e.g., Vitis vinifera), Pt-3-glc is synthesized late in the flavonoid pathway. The critical rate-limiting step is often the methylation of Delphinidin-3-glucoside by Anthocyanin O-methyltransferase (AOMT), rather than the glycosylation of Petunidin aglycone.

Figure 1: Biosynthetic Logic of Petunidin 3-O-glucoside

Caption: The enzymatic cascade from Phenylalanine to Petunidin 3-O-glucoside, highlighting the critical methylation step mediated by AOMT.

Biosynthesis cluster_enzymes Phenylalanine L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA Naringenin Naringenin Chalcone CoumaroylCoA->Naringenin CHS DHK Dihydrokaempferol Naringenin->DHK CHI/F3H DHM Dihydromyricetin DHK->DHM F3'5'H Leuco Leucodelphinidin DHM->Leuco DFR Delphinidin Delphinidin (Aglycone) Leuco->Delphinidin ANS Dp3G Delphinidin 3-O-glucoside Delphinidin->Dp3G UFGT Pt3G Petunidin 3-O-glucoside (Target) Dp3G->Pt3G AOMT (Methylation) F35H F3'5'H UFGT UFGT (Glucosyltransferase) AOMT AOMT (Methyltransferase)

Primary Botanical Sources

While many blue/black fruits contain petunidin, few accumulate the simple 3-O-glucoside as a major constituent. In many berries (e.g., Lycium ruthenicum), the compound is heavily acylated, requiring hydrolysis if the glucoside is the target. The table below prioritizes sources based on the abundance of the specific glucoside form.

Table 1: Quantitative Profile of Pt-3-glc in Plant Matrices
Botanical SourceCommon NameEst.[2][3][4][5][6] Pt-3-glc ContentProfile ComplexityNotes for Isolation
Phaseolus vulgaris Black Bean (Seed Coat)200–600 mg/kg LowPrimary Recommendation. The profile is simple (mainly Del, Pet, Mal glucosides). Easy to separate from the hull.
Vitis vinifera Red Grape (Skin)30–150 mg/kgHighComplex matrix with 5 anthocyanins and acylated derivatives. Use varieties like Syrah or Petit Verdot.
Vaccinium myrtillus Bilberry50–300 mg/kgVery HighContains 15+ anthocyanins (galactosides, arabinosides). Difficult to purify Pt-3-glc specifically.
Lycium ruthenicum Black GojiHigh (Total Petunidin)High (Acylated)Caution: 90% exists as acylated derivatives (e.g., p-coumaroyl). Requires alkaline hydrolysis to yield Pt-3-glc.
Vaccinium corymbosum Highbush Blueberry20–100 mg/kgHighSimilar to Bilberry but generally lower total anthocyanin density.

Technical Insight: For pure compound isolation, Black Bean coats are superior to berries. The anthocyanin profile in beans is less diverse (dominantly glucosides), simplifying the chromatographic separation compared to the complex glycoside mixtures (galactosides/arabinosides) found in Vaccinium species.

Extraction and Isolation Methodology

The following protocol is designed for Phaseolus vulgaris (Black Bean) coats due to the high yield-to-complexity ratio.

Protocol Logic
  • Acidification: Necessary to maintain the flavylium cation form (red/stable).

  • Lipid Removal: Bean coats may contain waxes; a defatting step is optional but recommended for purity.

  • Solid Phase Extraction (SPE): Critical for removing sugars and non-phenolic acids.

Figure 2: Isolation Workflow

Caption: Step-by-step extraction and purification pipeline for obtaining clinical-grade Petunidin 3-O-glucoside.

ExtractionWorkflow RawMaterial Black Bean Coats (Powdered) Maceration Maceration 4°C, 24h, Dark RawMaterial->Maceration Solvent MeOH:H2O:HCl (70:29:1) Solvent->Maceration Filtration Filtration (Whatman No. 1) Maceration->Filtration Rotovap Rotary Evaporation < 35°C Filtration->Rotovap CrudeExtract Crude Extract (Sugars + Pigments) Rotovap->CrudeExtract SPE SPE Purification (C-18 Cartridge) HPLC Prep-HPLC Isolation SPE->HPLC Elute (MeOH) PureCompound Petunidin 3-O-glc (>95% Purity) HPLC->PureCompound Collect Peak @ 520nm CrudeExtract->SPE Load

Detailed Protocol Steps
  • Pre-treatment: Manually separate seed coats from cotyledons. Mill coats to a fine powder (< 0.5 mm).

  • Extraction:

    • Solvent: Methanol/Water/HCl (70:29:1 v/v/v). Note: HCl is preferred over formic acid here for better stability during concentration.

    • Ratio: 1:20 (w/v).

    • Condition: Stir for 2 hours at room temperature or 24 hours at 4°C.

  • Purification (SPE):

    • Activate C18 cartridge with Methanol followed by acidified water (0.1% HCl).

    • Load aqueous extract.

    • Wash: 100% Acidified Water (removes sugars/organic acids).

    • Elute: 0.01% HCl in Methanol.

  • Preparative HPLC Parameters:

    • Column: C18 Reverse Phase (e.g., 250mm x 20mm, 5µm).

    • Mobile Phase A: 5% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 30% B over 30 mins.

    • Detection: 520 nm.[7]

    • Elution Order: Delphinidin-3-glc

      
       Cyanidin-3-glc 
      
      
      
      Petunidin-3-glc
      
      
      Pelargonidin-3-glc
      
      
      Malvidin-3-glc.

Analytical Characterization

To validate the isolate, compare against the following standard metrics.

  • UV-Vis Absorption:

    
     at ~525 nm (in MeOH/HCl). A bathochromic shift (+10-15 nm) upon adding 
    
    
    
    indicates the presence of ortho-dihydroxyl groups (characteristic of the B-ring in petunidin).
  • Mass Spectrometry (ESI-MS):

    • Precursor Ion $[M]^+ $: m/z 479.

    • Fragment Ion $[M - 162]^+ $: m/z 317 (Petunidin aglycone).

    • Note: If m/z 465 is observed, it is Delphinidin-3-glc (demethylated impurity).

Therapeutic Potential in Drug Development

Petunidin 3-O-glucoside is currently under investigation for mechanisms distinct from generic antioxidants:

  • Anti-Diabetic: Inhibits

    
    -glucosidase and 
    
    
    
    -amylase, reducing postprandial glucose spikes. The methoxy group enhances interaction with the enzyme active site compared to delphinidin.
  • Ocular Health: Like other anthocyanins, it crosses the blood-retina barrier. It reduces ROS-induced apoptosis in retinal pigment epithelial cells.

  • Anti-Inflammatory: Downregulates COX-2 and iNOS expression via the NF-

    
    B pathway.
    

References

  • Takeoka, G., et al. (1997). Characterization of black bean (Phaseolus vulgaris L.) anthocyanins.[3][8] Journal of Agricultural and Food Chemistry.[3] Link

  • Mojica, L., et al. (2017). Black bean anthocyanin-rich extracts as food colorants: Physicochemical stability and antidiabetes potential.[9] Food Chemistry.[2][1][10][3][4][11][12] Link

  • Wu, X., et al. (2006).[4] Concentrations of Anthocyanins in Common Foods in the United States and Estimation of Normal Consumption. Journal of Agricultural and Food Chemistry.[3] Link

  • Zheng, J., et al. (2011). Anthocyanins composition and antioxidant activity of two major wild Lycium species (wolfberry) in China. Food Chemistry.[2][1][10][3][4][11][12] Link

  • He, F., et al. (2010). Anthocyanins and their derivatives in red wines.[13] Molecules.[2][1][10][4][5][6][8][11][13][14] Link

  • Khoo, H. E., et al. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits.[4][15] Food & Nutrition Research.[12] Link

Sources

Foundational

biosynthesis pathway of petunidin 3-O-beta-D-glucoside

This technical guide details the biosynthesis, enzymatic regulation, and experimental validation of Petunidin 3-O-beta-D-glucoside (Pt3G).[1] It is structured for researchers in plant biochemistry and metabolic engineeri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biosynthesis, enzymatic regulation, and experimental validation of Petunidin 3-O-beta-D-glucoside (Pt3G).[1] It is structured for researchers in plant biochemistry and metabolic engineering.

Biosynthesis Pathway of Petunidin 3-O- -D-Glucoside: A Technical Guide

Executive Summary

Petunidin 3-O-


-D-glucoside  (Pt3G) is an O-methylated anthocyanin derived from the delphinidin branch of the flavonoid pathway.[1] Structurally, it is characterized by a 3',4',5'-oxygenated B-ring, where the 3'-hydroxyl group is methylated.[1]

For metabolic engineers and drug developers, Pt3G represents a critical target due to its enhanced stability compared to its precursor (delphinidin) and its potent antioxidant capacity. The biosynthesis follows a strict logic: Skeleton Formation


 B-Ring Hydroxylation 

Glycosylation

Methylation
.[1] This specific order is dictated by the instability of the anthocyanidin aglycone in the cytosolic pH, necessitating glycosylation prior to secondary modifications like methylation.

Molecular Architecture & Biosynthetic Logic

The synthesis of Pt3G is a divergence from the general phenylpropanoid pathway, specifically requiring the activation of the F3'5'H (Flavonoid 3',5'-hydroxylase) branch.

Key Structural Transformations[1]
  • B-Ring Functionalization: The shift from a mono-hydroxylated B-ring (pelargonidin-type) to a tri-substituted B-ring (delphinidin-type) is the rate-limiting step for Pt3G production.[1]

  • Stabilization via Glycosylation: The aglycone petunidin is rarely found free in vivo due to its high reactivity and susceptibility to hydration (forming a colorless pseudobase). The enzyme UFGT (UDP-glucose:flavonoid 3-O-glucosyltransferase) stabilizes the molecule immediately after synthesis.[1]

  • Regiospecific Methylation: The final step involves AOMT (Anthocyanin O-methyltransferase), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-OH of delphinidin 3-glucoside.[1]

The Biosynthetic Pathway Map[2]

The following diagram illustrates the specific enzymatic cascade leading to Petunidin 3-O-glucoside. Note the critical branch point at Dihydrokaempferol and the late-stage methylation.

PetunidinBiosynthesis cluster_legend Legend Phenylalanine L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL Naringenin Naringenin CoumaroylCoA->Naringenin CHS, CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHM Dihydromyricetin (DHM) DHK->DHM F3'5'H (Cytochrome P450) Leuco Leucodelphinidin DHM->Leuco DFR (NADPH-dependent) Delphinidin Delphinidin (Unstable Aglycone) Leuco->Delphinidin ANS (2-ODD) Dp3G Delphinidin 3-O-glucoside Delphinidin->Dp3G UFGT / 3GT (UDP-Glucose) Pt3G Petunidin 3-O-glucoside (Target) Dp3G->Pt3G AOMT (SAM-dependent) key Red Arrow: Branch Point Green Text: Stabilization Step

Figure 1: The enzymatic cascade for Petunidin 3-O-glucoside biosynthesis. The pathway highlights the F3'5'H-dependent hydroxylation and the post-glycosylation methylation logic.

Enzymology & Kinetic Regulation[3]

The Branch Point: F3'5'H (Cytochrome P450 75A)

The commitment to the petunidin lineage occurs at the hydroxylation of Dihydrokaempferol (DHK).

  • Mechanism: F3'5'H introduces hydroxyl groups at the 3' and 5' positions of the B-ring.[2]

  • Engineering Insight: Overexpression of F3'5'H is mandatory for delphinidin/petunidin production. In species lacking this enzyme (e.g., rose, carnation), it must be introduced heterologously (often from Petunia hybrida or Viola) to shift flux from the cyanidin (red) pathway to the delphinidin (blue/purple) pathway.[1]

The Stabilizer: UFGT (UDP-glucose:flavonoid 3-O-glucosyltransferase)[1]
  • Substrate Specificity: While UFGT can accept various anthocyanidins, it shows high affinity for delphinidin.

  • Reaction: Transfers a glucose moiety from UDP-glucose to the C3-hydroxyl.[1][3] This reaction lowers the chemical potential of the molecule, preventing the opening of the C-ring and degradation into chalcones.

The Modifier: AOMT (Anthocyanin O-methyltransferase)[1][5]
  • Substrate Logic: Unlike many other methyltransferases, AOMTs in this pathway typically prefer the glycoside (Delphinidin 3-glucoside) over the aglycone (Delphinidin).[1]

  • Regiospecificity: The enzyme targets the 3'-OH group. If the enzyme methylates both 3' and 5' groups, Malvidin 3-glucoside is formed. For Petunidin specificity, an OMT with strict 3'-regioselectivity (or kinetic control) is required.[1]

  • Cofactor: S-adenosyl-L-methionine (SAM).[1]

Experimental Validation: Isolation & Identification

To validate the presence of Petunidin 3-O-glucoside in a biological matrix (e.g., Vitis vinifera skin or engineered E. coli), the following protocol ensures structural integrity.

Extraction Protocol (Acidified Methanol)

Rationale: Acidic conditions are required to maintain the anthocyanin in its stable flavylium cation form (red/purple).[1] Neutral pH causes hydration to the colorless hemiketal.

  • Lyophilization: Freeze-dry tissue to remove water (prevents enzymatic degradation).[1]

  • Solvent Addition: Add extraction buffer: Methanol:Water:HCl (70:29:1 v/v/v) .

    • Note: HCl concentration >1% may cause hydrolysis of the glycosidic bond (forming aglycone). Keep it ≤1%.

  • Sonication: Sonicate for 15 min at 4°C (avoid heat).

  • Centrifugation: 10,000 x g for 10 min. Collect supernatant.

  • Purification (SPE): Pass through a C18 Solid Phase Extraction cartridge.[1] Wash with water (remove sugars/acids), elute with 0.1% HCl in Methanol.[1]

Analytical Profiling (HPLC-MS/MS)

System: C18 Reverse Phase Column (e.g., Agilent Zorbax SB-C18).[1] Mobile Phase:

  • A: 5% Formic Acid in Water

  • B: Acetonitrile Detection: 520 nm (visible max) and MS (Positive Ion Mode).[1]

ParameterValue for Petunidin 3-O-glucosideDiagnostic Rationale
Retention Time Elutes after Delphinidin-3G but before Malvidin-3GMethylation increases hydrophobicity.[1]

~525-535 nmBathochromic shift due to B-ring substitution.[1]
Precursor Ion

481 m/z MW of Petunidin (317) + Glucose (162) + H (1) = 480 (Wait: 317+162 = 479.[1] Correction: Aglycone is 317 cation.[1] Glucoside is 317+162 = 479.[1] M+ is 479.[1] In MS positive mode, we often see M+. )[1]
Fragment Ion

317 m/z Loss of glucose (-162 Da) yields the Petunidin aglycone.[1]
Fragment Ion

302 m/z Loss of methyl group (-15 Da) from aglycone.[1]

Correction on Mass:

  • Delphinidin cation: 303.[1]

  • Petunidin cation (Methylated Dp): 303 + 14 = 317.[1]

  • Petunidin 3-glucoside cation: 317 + 162 = 479 m/z .[1]

  • Note: In acidic LC-MS, the molecular ion is typically observed as

    
     (479) rather than 
    
    
    
    because anthocyanins are already charged.[1]

Synthetic Biology & Metabolic Engineering[6]

When reconstructing this pathway in heterologous hosts (e.g., Saccharomyces cerevisiae or E. coli), the following bottlenecks are common:

  • Precursor Availability: The pool of UDP-glucose must be maintained.[1] Overexpression of galU or pgm is often required.

  • SAM Regeneration: High flux through AOMT depletes SAM, converting it to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases.[1] Engineering the SAM cycle (e.g., overexpression of SAM synthetase metK) is critical for high yields of Petunidin.

  • pH Management: Microbial fermentation often acidifies.[1] While good for stability, low pH can inhibit cell growth. Two-stage fermentation (Growth at pH 7

    
     Production at pH 5) is recommended.[1]
    

References

  • Provenzano, S. et al. (2014).[1][4] "Genetic control and evolution of anthocyanin methylation." Plant Physiology. Link[1]

  • Hugueney, P. et al. (2009).[1][4] "Molecular characterization of the family of anthocyanin glycosyltransferases in Vitis vinifera." Journal of Experimental Botany. Link

  • Tanaka, Y.[1][5] & Brugliera, F. (2013).[1][6] "Flower colour modification by engineering of the flavonoid biosynthetic pathway: practical perspectives." Bioscience, Biotechnology, and Biochemistry. Link[1]

  • Castellarin, S. D. et al. (2007).[1] "Transcriptional regulation of anthocyanin biosynthesis in ripening fruits of grapevine under seasonal water deficit." Plant, Cell & Environment.[4] Link

  • Zhang, H. et al. (2014).[1] "Extraction, purification and identification of anthocyanins from fresh purple corn." Food Science and Human Wellness. Link[1]

Sources

Exploratory

An In-Depth Technical Guide to the Anti-Inflammatory Mechanisms of Petunidin 3-O-beta-D-glucoside

Executive Summary Petunidin 3-O-beta-D-glucoside, a prominent anthocyanin found in various pigmented fruits and vegetables, is emerging as a significant therapeutic candidate due to its potent anti-inflammatory and antio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Petunidin 3-O-beta-D-glucoside, a prominent anthocyanin found in various pigmented fruits and vegetables, is emerging as a significant therapeutic candidate due to its potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its anti-inflammatory effects, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the compound's interaction with key inflammatory signaling cascades, including the NF-κB and MAPK pathways, and its role in activating the Nrf2 antioxidant response. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to validate these mechanisms in their own laboratories.

Introduction to Petunidin 3-O-beta-D-glucoside

Petunidin 3-O-beta-D-glucoside belongs to the anthocyanin subclass of flavonoids, characterized by its core petunidin aglycone structure with a beta-D-glucosyl residue at the 3-position.[1] Its natural abundance in sources like black rice, blueberries, and other dark-hued botanicals has made it a subject of increasing scientific interest.[3] Beyond its role as a natural colorant, this molecule exhibits a range of bioactivities, with its anti-inflammatory and antioxidant capacities being particularly noteworthy.[2][4] The therapeutic potential of petunidin 3-O-beta-D-glucoside lies in its ability to modulate the complex cellular signaling networks that drive the inflammatory response, a cornerstone of many chronic diseases.

Core Anti-Inflammatory Signaling Pathways Modulated by Petunidin 3-O-beta-D-glucoside

The anti-inflammatory efficacy of petunidin 3-O-beta-D-glucoside is not attributed to a single mode of action but rather to its pleiotropic effects on several critical signaling pathways.

Inhibition of the NF-κB Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[5] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.

Petunidin 3-O-beta-D-glucoside has been shown to potently inhibit this pathway. Evidence suggests that its mechanism involves the suppression of IκB phosphorylation, thereby preventing NF-κB's nuclear translocation and subsequent activation of downstream targets.[6] This inhibitory action effectively dampens the inflammatory cascade at one of its most critical junctures.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IkB IkB IKK->IkB P p65/p50 (NF-kB) p65/p50 (NF-kB) IkB->p65/p50 (NF-kB) p65/p50_active p65/p50 (Active) p65/p50 (NF-kB)->p65/p50_active IkB_p p-IkB Degradation Degradation IkB_p->Degradation DNA DNA p65/p50_active->DNA Translocation Petunidin_3_glucoside Petunidin_3_glucoside Petunidin_3_glucoside->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

NF-κB signaling pathway and the inhibitory point of Petunidin 3-O-beta-D-glucoside.
Attenuation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are another family of crucial signaling molecules that regulate inflammatory responses.[7] The activation of these kinases through phosphorylation leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Petunidin 3-O-beta-D-glucoside has been observed to modulate the phosphorylation status of these MAPKs, thereby attenuating the downstream inflammatory signaling.[4]

Upregulation of the Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus.[9] There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] Petunidin 3-O-beta-D-glucoside has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cell's endogenous antioxidant capacity and mitigating inflammation-induced oxidative damage.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active ARE ARE Nrf2_active->ARE Translocation Petunidin_3_glucoside Petunidin_3_glucoside Petunidin_3_glucoside->Keap1 Promotes Dissociation Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes

Nrf2 antioxidant response pathway and the activation point by Petunidin 3-O-beta-D-glucoside.

Downstream Effects on Inflammatory Mediators

The modulation of the aforementioned signaling pathways by petunidin 3-O-beta-D-glucoside results in a significant reduction in the production of key inflammatory mediators.

Suppression of Pro-inflammatory Enzymes and Cytokines

Petunidin 3-O-beta-D-glucoside has been demonstrated to inhibit the expression and activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] These enzymes are responsible for the production of prostaglandins and nitric oxide, respectively, which are potent mediators of inflammation. Furthermore, this anthocyanin has been shown to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[6]

Mediator Effect of Petunidin 3-O-beta-D-glucoside Primary Upstream Regulator(s)
COX-2 Downregulation of expressionNF-κB, MAPKs
iNOS Downregulation of expressionNF-κB, MAPKs
TNF-α Reduction in secretion and expressionNF-κB, MAPKs
IL-6 Reduction in secretion and expressionNF-κB, MAPKs
IL-1β Reduction in secretion and expressionNF-κB, Inflammasome

Key Experimental Protocols for Validation

To facilitate further research into the anti-inflammatory mechanisms of petunidin 3-O-beta-D-glucoside, this section provides detailed protocols for key in vitro assays.

In Vitro Model: LPS-Stimulated Macrophages (RAW 264.7)

The lipopolysaccharide (LPS)-stimulated macrophage model is a cornerstone for in vitro inflammation research.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability and NO assays) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of petunidin 3-O-beta-D-glucoside for 1-2 hours. Causality Note: Pre-treatment allows the compound to exert its effects on cellular signaling pathways prior to the inflammatory stimulus.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling protein phosphorylation).

  • Sample Collection: Collect cell culture supernatants for cytokine and nitric oxide analysis, and lyse the cells for protein or RNA extraction.

Western Blot Analysis for Signaling Proteins

This technique is essential for examining the phosphorylation status and expression levels of key proteins in the NF-κB and MAPK pathways.

Methodology:

  • Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation state of target proteins.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, p-p38, p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA/Bradford) A->B C SDS-PAGE (Separation) B->C D Electrotransfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection & Imaging G->H

Workflow for Western Blot analysis of signaling proteins.
Quantification of Nitric Oxide (NO) using the Griess Assay

This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Methodology:

  • Sample Collection: Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Causality Note: The Griess reagent must be freshly prepared and protected from light to ensure its reactivity.

  • Reaction: Add 50 µL of the Griess reagent to each sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion and Future Directions

Petunidin 3-O-beta-D-glucoside demonstrates significant anti-inflammatory potential through its multifaceted modulation of key signaling pathways, including NF-κB, MAPKs, and Nrf2. Its ability to suppress the production of a wide array of pro-inflammatory mediators underscores its promise as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on comprehensive in vivo studies to validate these mechanisms in relevant disease models, such as inflammatory bowel disease or arthritis.[10] Furthermore, investigations into the bioavailability, metabolism, and potential synergistic effects of petunidin 3-O-beta-D-glucoside with other natural compounds or conventional drugs will be crucial for its translation into clinical applications.

References

  • PubChem. Petunidin 3-Glucoside | C22H23O12+. [Link]

  • MDPI. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. [Link]

  • ResearchGate. Effects of petunidin and lycopene on the mRNA expression of Nrf2, NQO1,... [Link]

  • NIH. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. [Link]

  • Frontiers. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. [Link]

  • PubMed Central. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. [Link]

  • NIH. The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. [Link]

  • MDPI. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. [Link]

  • MDPI. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. [Link]

  • ResearchGate. (PDF) Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico. [Link]

  • Acta Informatica Medica. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. [Link]

  • PubMed. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway. [Link]

  • NIH. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • PubMed Central. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells. [Link]

  • MDPI. Anti-Inflammatory Activity of Natural Products. [Link]

  • ResearchGate. How can I evaluate anti-inflammatory properties for plant extracts?. [Link]

  • ResearchGate. C3G modulates Nrf2-mediated oxidative stress. The antioxidant potential... [Link]

  • MDPI. The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. [Link]

  • MDPI. Antidiabetic Effects of Anthocyanins on Pancreatic β-Cell Function: A Systematic Review of In Vitro Studies. [Link]

  • PubMed Central. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. [Link]

  • MDPI. Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis. [Link]

  • ResearchGate. Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.. [Link]

  • MDPI. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. [Link]

Sources

Foundational

An In-depth Technical Guide on the Effects of Petunidin 3-O-beta-D-glucoside on Oxidative Stress Biomarkers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the bo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases. Anthocyanins, a class of flavonoids found in pigmented fruits and vegetables, have garnered significant attention for their potent antioxidant properties. This technical guide provides a comprehensive examination of petunidin 3-O-beta-D-glucoside, a specific anthocyanin, and its effects on critical biomarkers of oxidative stress. We will delve into the chemical properties of this compound, its natural sources, and critically, the molecular mechanisms through which it mitigates oxidative damage. This guide will further provide detailed, field-proven protocols for assessing its antioxidant capacity and its impact on cellular and in vivo markers of oxidative stress, offering researchers and drug development professionals a robust framework for evaluating its therapeutic potential.

Introduction to Petunidin 3-O-beta-D-glucoside: A Potent Antioxidant

Petunidin 3-O-beta-D-glucoside is an anthocyanin, a water-soluble pigment responsible for the red, purple, and blue colors of many fruits and berries.[1][2] It is prominently found in sources such as red grapes (Vitis vinifera), blueberries, and black rice.[2] The core structure of petunidin, an aglycone, is characterized by a specific hydroxylation and methoxylation pattern on its B-ring, which contributes to its antioxidant capacity. The attachment of a beta-D-glucosyl residue at the 3-position enhances its stability and solubility.[1]

The interest in petunidin 3-O-beta-D-glucoside stems from its demonstrated ability to counteract oxidative stress.[1] This guide will explore the multifaceted ways this compound interacts with and modulates key biomarkers of oxidative stress, providing a foundation for its potential application in health and disease.

Mechanisms of Antioxidant Action

The antioxidant effects of petunidin 3-O-beta-D-glucoside are exerted through two primary mechanisms: direct radical scavenging and indirect modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

Petunidin 3-O-beta-D-glucoside can directly neutralize a variety of reactive oxygen species (ROS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. This activity is attributed to the phenolic hydroxyl groups on its molecular structure, which can donate an electron or a hydrogen atom to stabilize free radicals. The antioxidant activity of anthocyanins is correlated with the number of hydroxyl groups on the B ring of their structure.[3]

Modulation of Endogenous Antioxidant Pathways

Beyond direct scavenging, petunidin 3-O-beta-D-glucoside can upregulate the body's own antioxidant defenses through the activation of key signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] In the presence of oxidative stress or inducers like petunidin 3-O-beta-D-glucoside, Keap1 is modified, leading to the release of Nrf2.[5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[5] This leads to an increased synthesis of a suite of protective enzymes and proteins.

Diagram of the Nrf2-Keap1 Signaling Pathway Activation by Petunidin 3-O-beta-D-glucoside

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Petunidin_3_O_beta_D_glucoside Petunidin 3-O-beta-D-glucoside Keap1 Keap1 Petunidin_3_O_beta_D_glucoside->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Cul3_Roc1 Cul3-Roc1 E3 Ubiquitin Ligase Keap1->Cul3_Roc1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Roc1->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, GSH biosynthesis) ARE->Antioxidant_Genes Activates Transcription

Caption: Petunidin 3-O-beta-D-glucoside inhibits Keap1, preventing Nrf2 degradation and promoting its nuclear translocation and activation of antioxidant genes.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to oxidative stress. Petunidin 3-O-beta-D-glucoside has been shown to modulate these pathways, often by inhibiting the phosphorylation of pro-oxidant kinases like p38 and JNK, while potentially activating pro-survival pathways like ERK.[6][7] This modulation helps to decrease the production of inflammatory cytokines and enhance cellular antioxidant defenses.

Diagram of MAPK Signaling Pathway Modulation by Petunidin 3-O-beta-D-glucoside

MAPK_Pathway Oxidative_Stress Oxidative Stress p38_JNK p38 / JNK (Pro-inflammatory) Oxidative_Stress->p38_JNK Activates ERK ERK (Pro-survival) Oxidative_Stress->ERK Activates Petunidin_3_O_beta_D_glucoside Petunidin 3-O-beta-D-glucoside Petunidin_3_O_beta_D_glucoside->p38_JNK Inhibits Petunidin_3_O_beta_D_glucoside->ERK Modulates Inflammation_Apoptosis Inflammation & Apoptosis p38_JNK->Inflammation_Apoptosis Cell_Survival_Antioxidant_Response Cell Survival & Antioxidant Response ERK->Cell_Survival_Antioxidant_Response

Caption: Petunidin 3-O-beta-D-glucoside modulates MAPK signaling by inhibiting pro-inflammatory p38/JNK pathways and influencing the pro-survival ERK pathway.

In Vitro Assessment of Antioxidant Efficacy

A variety of well-established in vitro assays can be employed to quantify the antioxidant potential of petunidin 3-O-beta-D-glucoside. These assays provide a foundational understanding of its radical scavenging capabilities.

Common In Vitro Antioxidant Capacity Assays
AssayPrincipleTypical Results Expression
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.IC50 value: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.IC50 value: The concentration of the compound required to scavenge 50% of the ABTS radicals. A lower IC50 indicates higher antioxidant activity.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.FRAP value: Expressed as equivalents of a standard antioxidant, such as FeSO₄ or Trolox. A higher FRAP value indicates greater reducing power.
Detailed Experimental Protocols
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

    • Prepare various concentrations of petunidin 3-O-beta-D-glucoside in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the petunidin 3-O-beta-D-glucoside solution.

    • Add 100 µL of the DPPH stock solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing methanol instead of the sample is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of petunidin 3-O-beta-D-glucoside.

This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge intracellular ROS.

  • Cell Culture and Plating:

    • Culture human hepatocarcinoma (HepG2) cells in an appropriate medium until they reach confluence.

    • Seed the cells in a 96-well black, clear-bottom plate at a density of approximately 6 x 10⁴ cells/well and allow them to attach overnight.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of petunidin 3-O-beta-D-glucoside and 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in treatment medium for 1 hour.

    • Wash the cells with PBS.

    • Add 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

    • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculation:

    • The area under the curve (AUC) for fluorescence versus time is calculated for both control and treated wells.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results can be expressed as quercetin equivalents (QE) by comparing the CAA value of the sample to a standard curve of quercetin.

In Vivo and Cellular Biomarkers of Oxidative Stress

The true efficacy of an antioxidant is ultimately determined by its ability to modulate biomarkers of oxidative stress in a biological system. Petunidin 3-O-beta-D-glucoside and its derivatives have been shown to favorably impact these markers.[8][9]

Key Biomarkers and Their Significance
BiomarkerDescriptionEffect of Petunidin 3-O-beta-D-glucoside
Superoxide Dismutase (SOD) An endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.Increases activity. This enhances the primary defense against ROS.
Glutathione (GSH) A major non-enzymatic antioxidant that directly scavenges free radicals and is a cofactor for several antioxidant enzymes.Increases levels. This bolsters the cellular antioxidant capacity.
Malondialdehyde (MDA) A marker of lipid peroxidation, formed as a byproduct of the oxidative degradation of polyunsaturated fatty acids.Decreases levels. This indicates a reduction in oxidative damage to cell membranes.
In Vivo Study Example: Effects of a Petunidin Glycoside on Aging-Induced Oxidative Stress

A study on D-galactose-induced aging in mice demonstrated the potent in vivo antioxidant effects of a related compound, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG).[9]

BiomarkerControl GroupD-galactose Model GroupPtCG Treated Group (50 mg/kg)
SOD Activity (U/mg protein) in Hippocampus ~120~60~100
GSH Levels (µmol/g protein) in Hippocampus ~8~4~7
MDA Levels (nmol/mg protein) in Hippocampus ~2~5~3
Data is approximate and derived from graphical representations in the cited study for illustrative purposes.

These findings highlight the ability of petunidin glycosides to significantly improve the antioxidant status in a living organism under conditions of oxidative stress.[9]

Detailed Experimental Protocols for Biomarker Assessment

This protocol is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

  • Sample Preparation:

    • Homogenize tissue samples in cold buffer and centrifuge to obtain the supernatant.

  • Assay Procedure:

    • In a 96-well plate, add sample supernatant, reaction buffer, and a superoxide radical-generating system (e.g., xanthine/xanthine oxidase).

    • Add NBT solution.

    • Incubate at room temperature.

    • Measure the absorbance at 560 nm.

  • Calculation:

    • SOD activity is calculated based on the degree of inhibition of the NBT reduction and is typically expressed as units per milligram of protein.

This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

  • Sample Preparation:

    • Homogenize tissue or lyse cells and deproteinize the sample with an acid (e.g., metaphosphoric acid).

    • Centrifuge to obtain the supernatant.

  • Assay Procedure:

    • In a 96-well plate, add the sample supernatant, reaction buffer, and DTNB solution.

    • Incubate at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • GSH concentration is determined by comparing the absorbance to a standard curve of known GSH concentrations and is typically expressed as micromoles per gram of protein.

This assay measures thiobarbituric acid reactive substances (TBARS), with MDA being the primary substance.

  • Sample Preparation:

    • Homogenize tissue or lyse cells.

  • Assay Procedure:

    • Add thiobarbituric acid (TBA) reagent to the sample.

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • MDA concentration is calculated using the molar extinction coefficient of the MDA-TBA adduct and is typically expressed as nanomoles per milligram of protein.

Bioavailability and Metabolism

The therapeutic efficacy of petunidin 3-O-beta-D-glucoside is dependent on its bioavailability and metabolic fate. Anthocyanins are generally known to have relatively low bioavailability.[10][11] Following ingestion, petunidin 3-O-beta-D-glucoside can be absorbed in the stomach and small intestine, though a significant portion reaches the colon where it is metabolized by the gut microbiota into smaller phenolic compounds.[10] The absorbed petunidin 3-O-beta-D-glucoside can undergo phase II metabolism in the liver, leading to methylation, glucuronidation, and sulfation.[12][13] The resulting metabolites may also possess biological activity.

Conclusion and Future Directions

Petunidin 3-O-beta-D-glucoside demonstrates significant promise as a potent antioxidant agent. Its ability to both directly scavenge reactive oxygen species and to upregulate endogenous antioxidant defense mechanisms through the Nrf2-Keap1 and MAPK signaling pathways provides a multi-pronged approach to mitigating oxidative stress. The in vitro and in vivo assays detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate its therapeutic potential.

Future research should focus on elucidating the precise molecular interactions of petunidin 3-O-beta-D-glucoside and its metabolites with cellular targets. Furthermore, studies employing advanced drug delivery systems to enhance its bioavailability are warranted to translate its promising preclinical effects into clinical applications for the prevention and treatment of oxidative stress-related diseases.

References

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • The IC50 values were obtained for the DPPH and FRAP tests, and the RAA%... - ResearchGate. (n.d.). Retrieved from [Link]

  • Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - MDPI. (n.d.). Retrieved from [Link]

  • Petunidin 3-Glucoside | C22H23O12+ | CID 443651 - PubChem. (n.d.). Retrieved from [Link]

  • Phcogj.com Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase Inhibiting Enzymes f. (n.d.). Retrieved from [Link]

  • IC 50 values of antioxidant assays (DPPH, ABTS and NO) for leaves and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - MDPI. (n.d.). Retrieved from [Link]

  • Antidiabetic Effects of Anthocyanins on Pancreatic β-Cell Function: A Systematic Review of In Vitro Studies - MDPI. (n.d.). Retrieved from [Link]

  • Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O -glucoside and Petunidin-3 - PubMed. (n.d.). Retrieved from [Link]

  • Petunidin-3-O-glucoside - Wikipedia. (n.d.). Retrieved from [Link]

  • Absorption and metabolism of delphinidin 3-O-beta-D-glucopyranoside in rats - PubMed. (n.d.). Retrieved from [Link]

  • ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43 - bioRxiv. (n.d.). Retrieved from [Link]

  • Protective effects and cellular antioxidant activities (CAAs) of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Absorption and metabolism of delphinidin 3- O -β-D-glucoside in rats - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioavailability and Metabolic Fate of Anthocyanins - ResearchGate. (n.d.). Retrieved from [Link]

  • Keap1-Nrf2 Heterodimer: A Therapeutic Target to Ameliorate Sickle Cell Disease - MDPI. (n.d.). Retrieved from [Link]

  • Antioxidant Activity of Cyanidin-3-O-Glucoside and Verbascoside in an in Vitro Model of Diabetic Retinopathy - IMR Press. (n.d.). Retrieved from [Link]

  • TN dose-dependently activates p38 and ERK MAPK signaling pathway in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PubMed Central. (n.d.). Retrieved from [Link]

  • Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - MDPI. (n.d.). Retrieved from [Link]

  • Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43. (n.d.). Retrieved from [Link]

  • p38- and ERK-MAPK Signalling Modulate Developmental Neurotoxicity of Nickel and Vanadium in the Caenorhabditis elegans Model - MDPI. (n.d.). Retrieved from [Link]

  • Antioxidant Activity of Cyanidin-3-O-Glucoside and Verbascoside in an in Vitro Model of Diabetic Retinopathy - PubMed. (n.d.). Retrieved from [Link]

  • BTB protein Keap1 targets antioxidant transcription factor Nrf2 for ubiquitination by the Cullin 3-Roc1 ligase - PubMed. (n.d.). Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: In Vitro Bioactivity of Petunidin 3-O-beta-D-Glucoside

[1] Executive Summary Petunidin 3-O-beta-D-glucoside (Pt3G) is a methylated anthocyanin derivative predominantly found in black rice, bilberries, and red grapes.[1] Unlike its aglycone precursor (petunidin), the 3-O-gluc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Petunidin 3-O-beta-D-glucoside (Pt3G) is a methylated anthocyanin derivative predominantly found in black rice, bilberries, and red grapes.[1] Unlike its aglycone precursor (petunidin), the 3-O-glucoside moiety confers enhanced stability in aqueous environments, making it a prime candidate for pharmaceutical and nutraceutical applications.[1]

This technical guide synthesizes in vitro evidence characterizing Pt3G as a dual-function bioactive agent: a competitive enzyme inhibitor (specifically targeting tyrosinase and


-glucosidase) and a cellular signaling modulator  (downregulating NF-

B and arresting the G2/M cell cycle in neoplastic lines).[1]

Part 1: Chemical Profile & Stability[2]

  • IUPAC Name : 2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium[1][2]

  • Molecular Weight : ~479.41 g/mol [1][2][3]

  • Solubility : Highly soluble in polar solvents (Methanol, Ethanol, Water/HCl).[1]

  • Stability : Susceptible to degradation at pH > 7.0 (forming chalcone pseudobases).[1] In vitro protocols must maintain pH < 4.0 during extraction and pH 6.8–7.4 only during short-term physiological assays.

Part 2: Mechanistic Bioactivity Modules

Module A: Enzymatic Regulation (Metabolic & Dermatological)

Pt3G exhibits precise molecular docking capabilities, acting as a competitive inhibitor for key metabolic enzymes.[1]

1. Tyrosinase Inhibition (Melanogenesis Control)

Pt3G binds to the active site of tyrosinase, interacting with the binuclear copper center. This prevents the oxidation of L-DOPA to dopaquinone, the rate-limiting step in melanin synthesis.[1]

  • Mechanism : Competitive Inhibition[4]

  • Binding Affinity : High affinity for the active pocket due to the B-ring hydroxyl/methoxy configuration.

  • Quantitative Metrics :

    • IC

      
       : 10.3 ± 1.0 
      
      
      
      M[4]
    • Inhibition Constant (

      
      ) : 9.0 
      
      
      
      M[1][4]
2.

-Glucosidase Inhibition (Glycemic Control)

In diabetes research, Pt3G competes with dietary carbohydrates for the active site of


-glucosidase, delaying glucose absorption.[1]
  • Mechanism : Competitive Inhibition

  • Potency : Comparable to or exceeding acarbose in specific in vitro models.

  • IC

    
     : ~30.78 
    
    
    
    M (varies by substrate concentration).[1]

Table 1: Quantitative Enzymatic Inhibition Profile of Pt3G

Target EnzymeInhibition TypeIC

(

M)

(

M)
Reference
Tyrosinase Competitive10.3 ± 1.09.0[1]

-Glucosidase
Competitive30.78 ± 1.17N/A[2]
Antiglycation Scavenging132.4 ± 3.7N/A[3]
Visualization: Enzyme Kinetics (Competitive Inhibition)

The following diagram illustrates the competitive inhibition mechanism where Pt3G blocks the substrate from the active site.

EnzymeKinetics Enzyme Enzyme (E) (Tyrosinase) ES_Complex E-S Complex (Active) Enzyme->ES_Complex + S EI_Complex E-I Complex (Inactive) Enzyme->EI_Complex + Pt3G (Competitive) Substrate Substrate (S) (L-DOPA) Substrate->ES_Complex Inhibitor Inhibitor (I) (Pt3G) Inhibitor->EI_Complex ES_Complex->Enzyme Dissociation Product Product (P) (Dopaquinone) ES_Complex->Product Catalysis EI_Complex->Enzyme Reversible

Caption: Pt3G acts as a competitive inhibitor, forming an inactive E-I complex and preventing Substrate (L-DOPA) binding.[1]

Module B: Cellular Signaling (Oncology & Inflammation)[1][2][5]
1. Anticancer Mechanisms (HeLa & HS578T Lines)

Pt3G induces cytotoxicity in specific cancer cell lines without affecting normal cells (selective toxicity).[1]

  • Cell Cycle Arrest : Pt3G halts the cell cycle at the G2/M phase .

  • Molecular Targets :

    • Upregulation : p53 (tumor suppressor).[1]

    • Downregulation : CDK-1, Cyclin B1 (G2/M checkpoint regulators), and MMP-9 (metastasis).[1]

  • Apoptosis : Induces intrinsic apoptotic pathways via Caspase-3 activation.[1][5]

2. Anti-Inflammatory Pathways (Endothelial & Macrophage)

Pt3G modulates the NF-


B pathway, a master regulator of inflammation.[1]
  • Inhibition : Blocks the phosphorylation of I

    
    B, preventing NF-
    
    
    
    B translocation to the nucleus.
  • Cytokine Reduction : Decreases secretion of TNF-

    
    , IL-1
    
    
    
    , and IL-6.[1]
  • Endothelial Protection : Reduces expression of adhesion molecules (VCAM-1 , E-selectin ) in HUVECs, preventing monocyte adhesion.[1][6]

Visualization: NF-

B Pathway Inhibition

NFkB_Pathway cluster_nucleus Nuclear Events Stimulus Pro-inflammatory Stimulus (TNF-alpha / LPS) Receptor Membrane Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB I-kappa-B (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-kappa-B (Inactive) IkB->NFkB_Cyto Degradation releases Nucleus Nucleus NFkB_Cyto->Nucleus Translocation Pt3G Pt3G (Inhibitor) Pt3G->IKK BLOCKS DNA Target Genes (IL-6, TNF-a, VCAM-1) Nucleus->DNA Transcription

Caption: Pt3G inhibits the IKK complex, preventing I


B degradation and subsequent NF-

B nuclear translocation.[1]

Part 3: Experimental Protocols

Protocol 1: Tyrosinase Inhibition Assay (Enzymatic)

Validates the IC


 and competitive inhibition mechanism.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8)[1]

  • Mushroom Tyrosinase (1000 U/mL)[1]

  • L-DOPA (2.5 mM stock)[1]

  • Pt3G Test Solutions (1–100

    
    M)[1]
    

Workflow:

  • Preparation : In a 96-well plate, add 120

    
    L Phosphate Buffer.
    
  • Inhibitor Addition : Add 20

    
    L of Pt3G solution (varying concentrations). Use buffer as negative control and Kojic Acid as positive control.
    
  • Enzyme Addition : Add 20

    
    L Tyrosinase solution.
    
  • Incubation : Incubate at 25°C for 10 minutes to allow E-I complex formation.

  • Substrate Initiation : Add 40

    
    L L-DOPA.
    
  • Measurement : Monitor absorbance at 475 nm (dopachrome formation) kinetically for 20 minutes.

  • Calculation :

    
    [1]
    
Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Validates G2/M arrest in HeLa or HS578T cells.

Workflow:

  • Seeding : Seed HeLa cells (

    
     cells/well) in 6-well plates; incubate 24h.
    
  • Treatment : Treat with Pt3G (e.g., 50

    
    M, 100 
    
    
    
    M) for 24h.
  • Harvesting : Trypsinize cells, wash with cold PBS.

  • Fixation : Resuspend in 70% ethanol (ice-cold) dropwise while vortexing. Fix overnight at -20°C.

  • Staining : Wash ethanol; resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A  (100 
    
    
    
    g/mL).[1]
  • Incubation : 30 min at 37°C in the dark.

  • Analysis : Analyze via Flow Cytometer (excitation 488 nm, emission >575 nm).

  • Gating : Exclude doublets; quantify % cells in G0/G1, S, and G2/M phases.

References

  • The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. International Journal of Molecular Sciences. (2022).[4] Link[1]

  • Investigation of Anthocyanidins and Anthocyanins for Targeting

    
    -Glucosidase in Diabetes Mellitus. Frontiers in Pharmacology. (2016). Link
    
  • Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Journal of Agricultural and Food Chemistry. (2024).[1][7] Link[1]

  • Cyanidin 3-glucoside and Peonidin 3-glucoside Inhibit Tumor Cell Growth and Induce Apoptosis in Vitro. Nutrition and Cancer. (2005). Link

  • Effects of Anthocyanins on Vascular Health. Antioxidants. (2021).[1] Link[1]

Sources

Protocols & Analytical Methods

Method

solid-phase extraction (SPE) protocol for petunidin 3-O-beta-D-glucoside

Application Note: High-Purity Enrichment of Petunidin 3-O-β-D-glucoside via Solid-Phase Extraction (SPE) Part 1: Introduction & Strategic Analysis Target Analyte: Petunidin 3-O-β-D-glucoside (Pt3G) Chemical Class: Anthoc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Enrichment of Petunidin 3-O-β-D-glucoside via Solid-Phase Extraction (SPE)

Part 1: Introduction & Strategic Analysis

Target Analyte: Petunidin 3-O-β-D-glucoside (Pt3G) Chemical Class: Anthocyanin (Flavonoid) Primary Challenges: pH-dependent stability, polarity discrimination from structurally similar anthocyanins (e.g., Delphinidin, Malvidin), and glycoside hydrolysis.

The Physicochemical Landscape

Petunidin 3-glucoside is a methylated derivative of delphinidin.[1] Its B-ring substitution pattern (3'-methoxy, 4',5'-dihydroxy) places it in a unique polarity window: it is less polar than delphinidin (3',4',5'-OH) but more polar than malvidin (3',5'-dimethoxy).

  • The Flavylium Imperative: Anthocyanins exist in four pH-dependent equilibrium forms. For effective SPE retention on reverse-phase sorbents, the molecule must be maintained in its flavylium cation form (red, stable, charged but sufficiently hydrophobic for C18/SDVB retention). This requires a pH < 2.0. At higher pH (3–5), the colorless hemiketal and chalcone forms predominate, which exhibit erratic retention and stability profiles.

Sorbent Selection Strategy

While standard Silica-based C18 is widely used, it suffers from "phase collapse" in 100% aqueous conditions (often needed for washing sugars) and limited pH stability (pH 2–8).

  • Recommended Sorbent: Polymeric Styrene-Divinylbenzene (SDVB) or Polymeric C18 .

  • Why? Polymeric sorbents remain wetted during high-aqueous washes, offer higher surface area (~500+ m²/g) for polar glucoside retention, and are stable at pH 1.0, allowing aggressive acidification to stabilize the flavylium cation.

Part 2: Detailed Experimental Protocol

Reagents & Materials
  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymer or SDVB (e.g., Oasis HLB, Strata-X, or Bond Elut ENV), 200 mg / 6 mL.

  • Loading Buffer: 0.1% HCl in ultrapure water (pH ~1.5).

  • Wash Solvent A: 0.1% HCl in ultrapure water (Sugar removal).

  • Wash Solvent B: Ethyl Acetate (Lipid/Neutral Phenolic removal).

  • Elution Solvent: Methanol containing 0.1% HCl (v/v).

  • Sample Matrix: Crude extract (e.g., grape skin, black bean hull) pre-filtered (0.45 µm).

Step-by-Step Workflow

Step 1: Sample Pre-Treatment (Critical)

  • Action: Evaporate organic solvents (ethanol/methanol) from the crude extract using a rotary evaporator at < 40°C.

  • Reasoning: Organic solvent residues in the loading sample will cause "breakthrough," where the analyte bypasses the sorbent.

  • Adjustment: Reconstitute the aqueous residue in Loading Buffer (0.1% HCl). Verify pH is < 2.0.

Step 2: Conditioning

  • Pass 5 mL Methanol through the cartridge to solvate the functional groups.

  • Pass 5 mL Loading Buffer (0.1% HCl) to equilibrate the phase.

  • Control: Do not let the cartridge run dry.[2]

Step 3: Loading

  • Load the acidified aqueous sample at a flow rate of 1–2 mL/min .

  • Observation: A distinct red/purple band should form at the top of the sorbent bed. If the band travels quickly, the sample pH is too high or organic content is present.

Step 4: Washing (The Purification Engine)

  • Wash 1 (Aqueous): Pass 5 mL of Wash Solvent A (0.1% HCl).

    • Purpose: Removes sugars, organic acids, and proteins. The Pt3G remains bound as the flavylium cation.

  • Wash 2 (Organic - Optional but Recommended): Pass 2 mL of Ethyl Acetate .

    • Purpose: Removes neutral polyphenols and lipids.

    • Mechanism:[3][4] At pH < 2, Pt3G is positively charged (cation) and will not partition into Ethyl Acetate, while neutral impurities will be washed away.

Step 5: Elution

  • Elute with 2 mL of Elution Solvent (Acidified Methanol).

  • Technique: Apply a "soak step." Add 1 mL, wait 1 minute, then elute. Add the second 1 mL. This maximizes desorption kinetics.

  • Collection: Collect in a light-protected amber vial to prevent photodegradation.

Part 3: Visualization & Data

SPE Logic Flow Diagram

SPE_Protocol cluster_waste Waste Streams Start Crude Plant Extract (MeOH/EtOH based) Evap Rotary Evaporation (<40°C, remove organics) Start->Evap Concentration Acidify Reconstitute in 0.1% HCl (Target pH < 2.0) Evap->Acidify Stabilization Load Load Sample (Flavylium Cation Binding) Acidify->Load Condition Condition SPE (MeOH -> 0.1% HCl) Condition->Load Equilibration Wash1 Wash 1: Acidified Water (Remove Sugars/Acids) Load->Wash1 Retain Cation Wash2 Wash 2: Ethyl Acetate (Remove Neutral Phenolics) Wash1->Wash2 Purification W1 Sugars/Acids Wash1->W1 Elute Elute: Acidified MeOH (Recover Pt3G) Wash2->Elute Desorption W2 Lipids/Neutrals Wash2->W2 Analysis HPLC-DAD / LC-MS (Quantification) Elute->Analysis

Caption: Workflow for the isolation of Petunidin 3-glucoside, highlighting the critical acidification step to maintain the flavylium cation for retention.

Expected Recovery & Parameters
ParameterValue / ConditionNotes
Analyte Petunidin 3-O-β-D-glucosideMW: ~479.4 Da (cation)
Retention Mechanism Reverse Phase + Cation ExchangeDriven by hydrophobicity & charge
Optimum pH 1.0 – 2.0Prevents hemiketal formation
Typical Recovery 85% – 95%Lower if wash step is too aggressive with organics
Elution Order (C18) Delphinidin < Petunidin < MalvidinPt3G elutes between Dp3G and Mv3G

Part 4: Validation & Troubleshooting

Self-Validating the Protocol:

  • The Color Test: The eluate must be vivid red/purple. If it is colorless or pale pink, the pH is likely too high (>3.0), indicating the formation of the hydrated hemiketal form which may have been lost during the aqueous wash.

  • Breakthrough Check: Collect the liquid passing through the cartridge during the Load step. Analyze it by HPLC. If Pt3G is present, the sorbent capacity was exceeded, or the sample contained too much organic solvent.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Recovery Sample pH > 3 during loading.Adjust sample to pH 1.5 with 1M HCl.
Low Recovery Organic solvent in load sample.Evaporate all MeOH/EtOH before loading.
Impurity Co-elution Sugars remaining.Increase volume of Wash 1 (Acidified Water).
Impurity Co-elution Neutral phenolics present.Implement Wash 2 (Ethyl Acetate).

References

  • C18 SPE Optimization for Anthocyanins: A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. (2010).[5][6] National Institutes of Health (NIH).

  • Petunidin Structure & Properties: Petunidin 3-O-glucoside Chemical/Physical Properties. (2025).[4][7] PubChem.[1][7]

  • Extraction Methodology: New Approaches for the Extraction of Anthocyanins from Grape Skins. (2022).[6] MDPI.

  • Comparative Sorbent Analysis: Solid Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts. (2024).[8] Preprints.org.

  • General SPE Guidelines: Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of Petunidin 3-O-beta-D-glucoside

Introduction: The Significance of Petunidin 3-O-beta-D-glucoside Petunidin 3-O-beta-D-glucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Petunidin 3-O-beta-D-glucoside

Petunidin 3-O-beta-D-glucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues in many fruits, flowers, and vegetables.[1][2] Commonly found in blueberries, black grapes, and red wine, this molecule is of significant interest to researchers in nutrition, food science, and pharmacology due to its potent antioxidant properties and potential health benefits.[2][3][4]

Accurate identification and quantification of Petunidin 3-O-beta-D-glucoside in complex biological and food matrices are crucial for quality control, authenticity testing, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity. Understanding the compound's specific fragmentation pattern under collision-induced dissociation (CID) is fundamental to developing robust and reliable analytical methods. This application note provides a detailed examination of the fragmentation pathway of Petunidin 3-O-beta-D-glucoside and a comprehensive protocol for its analysis.

Molecular Characteristics

Petunidin 3-O-beta-D-glucoside consists of a petunidin aglycone, which is a methylated delphinidin, linked to a glucose molecule via an O-glycosidic bond at the C3 position.[4][5] Its cationic flavylium structure makes it particularly amenable to analysis by positive mode electrospray ionization.

  • Chemical Formula: C₂₂H₂₃O₁₂⁺

  • Molar Mass: 479.41 g/mol [2]

  • Monoisotopic Mass: 479.11895 Da[5]

  • Structure:

    • Aglycone: Petunidin (3,4',5,5',7-pentahydroxy-3'-methoxyflavylium)

    • Glycoside: A beta-D-glucose unit at the C3 position.

The Foundational Fragmentation Pathway

The analysis of anthocyanins like Petunidin 3-O-beta-D-glucoside by tandem mass spectrometry, typically using electrospray ionization (ESI) in positive ion mode, reveals a highly characteristic and predictable fragmentation pattern. The inherent positive charge of the flavylium core facilitates the generation of a strong protonated molecular ion signal, [M]⁺.

Upon subjecting the precursor ion of Petunidin 3-O-beta-D-glucoside (m/z 479 ) to collision-induced dissociation (CID), the fragmentation cascade is initiated.

Primary Fragmentation: The Glycosidic Cleavage

The most prominent and diagnostic fragmentation event is the neutral loss of the glucose moiety. The energy applied during CID is sufficient to cleave the O-glycosidic bond, which is the most labile bond in the structure.

  • Mechanism: This cleavage results in the loss of a neutral glucose molecule (C₆H₁₀O₅), corresponding to a mass loss of 162.0528 Da.

  • Resulting Ion: The product ion observed at m/z 317 corresponds to the petunidin aglycone, [M - 162]⁺.[3][6][7][8] This transition (m/z 479 → m/z 317) is the hallmark of petunidin-3-glucosides and is often used as the primary transition for quantification in Multiple Reaction Monitoring (MRM) assays.

Secondary Fragmentation: The Aglycone Core

Further fragmentation of the petunidin aglycone (m/z 317) can be induced by increasing the collision energy. These subsequent fragments provide additional structural confirmation. The fragmentation of the flavonoid core is complex but typically involves the loss of small neutral molecules and retro-Diels-Alder (RDA) reactions.[9][10]

  • Loss of a Methyl Radical: A characteristic fragmentation for methoxylated flavonoids is the loss of a methyl radical (•CH₃) from the methoxy group on the B-ring.[9] This results in a product ion at m/z 302 ([M - 162 - 15]⁺).

  • Other Minor Fragments: Additional fragments, such as those at m/z 271 and m/z 287, may be observed at higher collision energies, corresponding to further cleavages of the flavonoid rings.[5][7]

The following diagram, generated using DOT language, illustrates this hierarchical fragmentation pathway.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenization (Acidified Methanol) Extract 2. Sonication-Assisted Extraction Homogenize->Extract Clarify 3. Centrifugation & Filtration Extract->Clarify LC LC Separation (C18 Gradient) Clarify->LC MS MS/MS Detection (ESI+, CID) LC->MS Identify Identification (Precursor & Fragments) MS->Identify Quantify Quantification (Peak Area) Identify->Quantify

Sources

Method

Application Notes and Protocols for Improving the Solubility of Petunidin 3-O-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Solubility Challenges of a Promising Anthocyanin Petunidin 3-O-beta-D-glucosi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Solubility Challenges of a Promising Anthocyanin

Petunidin 3-O-beta-D-glucoside, a key anthocyanin found in colored fruits and vegetables, is garnering significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As a member of the flavonoid family, its core structure comprises a C6-C3-C6 backbone. The glycosylation at the 3-position generally enhances its aqueous solubility compared to its aglycone form, petunidin. However, achieving sufficiently high and stable concentrations in aqueous and other solvent systems for research and formulation development can still present a considerable challenge.

While some sources describe petunidin 3-O-beta-D-glucoside as "highly water-soluble," this is a relative term.[1] Predictive models suggest a water solubility of approximately 0.56 g/L, a concentration that may be insufficient for various experimental and pharmaceutical applications.[2] This guide provides a comprehensive overview of scientifically-grounded techniques and detailed protocols to enhance the solubility of petunidin 3-O-beta-D-glucoside, empowering researchers to unlock its full scientific potential. We will delve into the mechanistic basis of each technique, offering not just procedural steps but also the rationale behind them.

Understanding the Molecular Personality of Petunidin 3-O-beta-D-glucoside

Before exploring solubility enhancement techniques, it is crucial to understand the physicochemical properties of petunidin 3-O-beta-D-glucoside that govern its solubility.

PropertyValueSource
Molecular Formula C₂₂H₂₃O₁₂⁺[3]
Molecular Weight 479.4 g/mol [3]
Predicted Water Solubility 0.56 g/L[2]
General Solubility Profile Soluble in acidic aqueous solutions, methanol, and ethanol; sparingly soluble in pure water at neutral pH.[1][4]
Key Structural Features Poly-hydroxylated aromatic rings, a positively charged flavylium cation at low pH, and a hydrophilic glucose moiety.

The solubility of anthocyanins like petunidin 3-O-beta-D-glucoside is intimately linked to the pH of the medium. The flavylium cation, which predominates at low pH, is the most water-soluble and brightly colored form. As the pH increases, the molecule undergoes structural transformations to the colorless carbinol pseudobase and chalcone forms, which are less soluble and prone to degradation.

Core Techniques for Enhancing Solubility

This section details four primary strategies to improve the solubility of petunidin 3-O-beta-D-glucoside, complete with mechanistic explanations and step-by-step protocols.

pH Modification: Harnessing the Power of the Proton

Mechanism: The solubility of petunidin 3-O-beta-D-glucoside is profoundly influenced by pH. In acidic conditions (typically pH 1-3), the molecule exists predominantly as the flavylium cation. This positively charged species readily interacts with polar water molecules, leading to enhanced solubility. As the pH rises, the flavylium cation is converted to the neutral and less soluble carbinol and chalcone forms. Therefore, acidification of the solvent is a primary and effective strategy to increase the solubility and stability of this anthocyanin.

ph_effect cluster_low_ph Flavylium Cation cluster_neutral_ph Carbinol/Chalcone cluster_high_ph Degradation Products Low pH (1-3) Low pH (1-3) Neutral pH (6-7) Neutral pH (6-7) Low pH (1-3)->Neutral pH (6-7) Increase pH High pH (>7) High pH (>7) Neutral pH (6-7)->High pH (>7) Increase pH High Solubility High Solubility Red/Purple Color Red/Purple Color Low Solubility Low Solubility Colorless Colorless Degraded Degraded Color Changes Color Changes

Caption: pH-dependent forms of anthocyanins.

Protocol 1: Preparation of an Acidified Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of petunidin 3-O-beta-D-glucoside in acidified water.

Materials:

  • Petunidin 3-O-beta-D-glucoside powder

  • Deionized water

  • Hydrochloric acid (HCl) or formic acid

  • pH meter

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Acidified Solvent: Add a small amount of acid (e.g., HCl) to deionized water to adjust the pH to approximately 2-3. For example, adding about 1 mL of 1M HCl to 1L of water will result in a pH of approximately 3. Verify the pH with a calibrated pH meter.

  • Weigh the Compound: Accurately weigh 10 mg of petunidin 3-O-beta-D-glucoside powder.

  • Initial Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 5 mL of the acidified water.

  • Facilitate Dissolution: Gently swirl the flask. If necessary, use a magnetic stirrer at a low speed to aid dissolution. Sonication in a water bath for 5-10 minutes can also be effective. Avoid excessive heating, as temperatures above 40°C can lead to degradation.[1]

  • Final Volume Adjustment: Once the powder is completely dissolved, bring the solution to the final volume of 10 mL with the acidified water.

  • Storage: Store the stock solution in an amber vial at 4°C to protect it from light and heat. For long-term storage, aliquoting and freezing at -20°C is recommended.

Co-solvency: Modifying the Solvent Polarity

Mechanism: Co-solvency involves the addition of a water-miscible organic solvent to an aqueous solution to increase the solubility of a poorly soluble compound. For petunidin 3-O-beta-D-glucoside, which possesses both polar (hydroxyl and glycosyl groups) and non-polar (aromatic rings) regions, a mixture of solvents can be more effective than a single solvent. The organic co-solvent, such as ethanol or methanol, reduces the overall polarity of the solvent system, making it more favorable for the non-polar parts of the molecule to dissolve. Acidification of the co-solvent system is also recommended to maintain the flavylium cation form. Studies have shown that for some anthocyanins, a 70% (v/v) ethanol-water mixture can be optimal for extraction and dissolution.[5]

cosolvency cluster_solute Solute cluster_solvent Solvent System Petunidin 3-O-beta-D-glucoside Petunidin 3-O-beta-D-glucoside Solubilized Molecule Solubilized Molecule Petunidin 3-O-beta-D-glucoside->Solubilized Molecule Water Water Water->Solubilized Molecule Interacts with polar groups Co-solvent (Ethanol) Co-solvent (Ethanol) Co-solvent (Ethanol)->Solubilized Molecule Interacts with non-polar groups

Caption: Mechanism of co-solvency.

Protocol 2: Dissolution in an Acidified Ethanol-Water Co-solvent System

This protocol outlines the preparation of a 5 mg/mL solution of petunidin 3-O-beta-D-glucoside using a co-solvent system.

Materials:

  • Petunidin 3-O-beta-D-glucoside powder

  • Ethanol (95% or absolute)

  • Deionized water

  • Formic acid or HCl

  • Volumetric flasks

  • Vortex mixer or sonicator

Procedure:

  • Prepare the Co-solvent: In a volumetric flask, prepare a 70:30 (v/v) ethanol:water mixture. Acidify this mixture to a pH of approximately 2-3 with a small amount of formic acid or HCl.

  • Weigh the Compound: Weigh 25 mg of petunidin 3-O-beta-D-glucoside.

  • Dissolution: Transfer the powder to a 5 mL volumetric flask. Add approximately 3 mL of the acidified co-solvent.

  • Mixing: Vigorously mix the solution using a vortex mixer or sonicate for 10-15 minutes until the compound is fully dissolved.

  • Final Volume: Adjust the final volume to 5 mL with the acidified co-solvent.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm syringe filter compatible with organic solvents.

  • Storage: Store the solution in a tightly sealed, light-protected container at low temperature.

Cyclodextrin Inclusion Complexation: Encapsulation for Enhanced Solubility

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate non-polar or poorly water-soluble "guest" molecules, like the aromatic rings of petunidin 3-O-beta-D-glucoside, within their hydrophobic core. This forms an inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and a cavity size suitable for many flavonoids.

cyclodextrin cluster_complex Inclusion Complex Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Hydrophobic Cavity Petunidin Petunidin Moiety Water Water Water->Cyclodextrin Solvation

Caption: Cyclodextrin inclusion complex.

Protocol 3: Preparation of a Petunidin 3-O-beta-D-glucoside-HP-β-CD Inclusion Complex by the Kneading Method

This protocol describes a simple and efficient method for preparing a solid inclusion complex.

Materials:

  • Petunidin 3-O-beta-D-glucoside

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Deionized water

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the masses of petunidin 3-O-beta-D-glucoside and HP-β-CD required for a 1:1 molar ratio. (Molecular weight of Petunidin 3-O-beta-D-glucoside ≈ 479.4 g/mol ; average molecular weight of HP-β-CD is typically around 1400 g/mol , but check the manufacturer's specifications).

  • Kneading: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of a 50:50 (v/v) ethanol:water mixture to form a paste.

  • Incorporate the Anthocyanin: Gradually add the weighed petunidin 3-O-beta-D-glucoside to the paste while continuously triturating with the pestle. Knead for 30-60 minutes. The mixture should maintain a paste-like consistency. Add more of the ethanol-water mixture dropwise if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: The resulting powder can be dissolved in water or buffer to achieve a higher concentration than the free compound.

Surfactant-Mediated Solubilization: The Power of Micelles

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds can be entrapped within the hydrophobic core of the micelles, a process called micellar solubilization. This effectively disperses the compound in the aqueous medium, increasing its apparent solubility. Non-ionic surfactants like Tween® 80 are often used in pharmaceutical formulations due to their low toxicity.

Protocol 4: Micellar Solubilization using Tween® 80

This protocol details how to enhance the solubility of petunidin 3-O-beta-D-glucoside using a surfactant.

Materials:

  • Petunidin 3-O-beta-D-glucoside

  • Tween® 80 (Polysorbate 80)

  • Phosphate buffered saline (PBS) or other suitable buffer

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Prepare Surfactant Solution: Prepare a 1% (w/v) solution of Tween® 80 in the desired buffer (e.g., PBS, pH 7.4). This concentration is well above the CMC of Tween® 80.

  • Weigh Compound: Weigh an excess amount of petunidin 3-O-beta-D-glucoside (e.g., 5 mg) into a vial.

  • Add Surfactant Solution: Add 1 mL of the 1% Tween® 80 solution to the vial.

  • Equilibration: Seal the vial and stir the mixture at room temperature for 24-48 hours, protected from light. A slight warming (e.g., to 37°C) can sometimes expedite the process, but be mindful of the thermal stability of the anthocyanin.

  • Separation of Undissolved Compound: After equilibration, centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved petunidin 3-O-beta-D-glucoside using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Quantitative Analysis of Solubility

To assess the effectiveness of these solubility enhancement techniques, it is essential to accurately quantify the concentration of dissolved petunidin 3-O-beta-D-glucoside.

Protocol 5: Quantification by UV-Vis Spectrophotometry

This is a common and straightforward method for quantifying anthocyanins.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or disposable cuvettes

  • Stock solution of petunidin 3-O-beta-D-glucoside of known concentration

  • The same solvent system used for the solubility experiments

Procedure:

  • Prepare a Calibration Curve:

    • From a stock solution of known concentration, prepare a series of dilutions to create standards of varying concentrations (e.g., 1, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for petunidin 3-O-beta-D-glucoside in the chosen solvent (typically around 520-540 nm in acidic conditions).

    • Plot a graph of absorbance versus concentration and determine the equation of the line (Beer's Law plot).

  • Measure Sample Absorbance:

    • Take an aliquot of the supernatant from your solubility experiment and dilute it with the appropriate solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate Concentration:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution, which represents its solubility under those conditions.

Conclusion: A Strategic Approach to Solubility Enhancement

The solubility of petunidin 3-O-beta-D-glucoside is a critical parameter that can be effectively manipulated through a variety of techniques. The choice of method will depend on the specific requirements of the application, including the desired concentration, the solvent system compatibility, and any potential downstream effects of the solubilizing agents. For many in vitro assays, simple pH adjustment and the use of co-solvents will be sufficient. For in vivo studies or the development of aqueous formulations, cyclodextrin complexation or surfactant-mediated solubilization may be more appropriate. By understanding the underlying principles and following these detailed protocols, researchers can successfully overcome the solubility challenges associated with this promising natural compound.

References

  • Biolink Group. Petunidin 3-glucoside. Polyphenols AS. [Link]

  • FooDB. Showing Compound Petunidin 3-glucoside (FDB017317). [Link]

  • PubChem. Petunidin 3-Glucoside. National Center for Biotechnology Information. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Wikipedia. Petunidin-3-O-glucoside. [Link]

  • FooDB. Showing Compound Petunidin 3-glucoside (FDB017317). [Link]

  • Thunyakitpisal, P., et al. (2013). EFFECT OF ETHANOL CONCENTRATION ON CYANIDIN-3-GLUCOSIDE, TOTAL MONOMERIC ANTHOCYANINS, TOTAL PHENOLIC CONTENT AND RADICAL SCAVENGING PROPERTIES OF PURPLE CORN (ZEA MAYS L.) SEED AND COB. Journal of Food Science and Agricultural Technology, 1(1), 1-6.
  • Wang, H., et al. (2019). Total anthocyanins and cyanidin-3-O-glucoside contents and antioxidant activities of purified extracts from eight different pigmented plants. Pharmacognosy Magazine, 15(60), 138-145.
  • PubChem. Petunidin 3-Glucoside. National Center for Biotechnology Information. [Link]

  • U.S. Patent No. 8,637,569 B2. (2014).
  • Wrolstad, R. E., & Giusti, M. M. (2001). Characterization and measurement of anthocyanins by UV-visible spectroscopy. In Current protocols in food analytical chemistry (pp. F1-2). John Wiley & Sons.
  • ResearchGate. (2015). Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols. [Link]

  • ResearchGate. (2017). Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin. [Link]

  • Mandadapu, G., Kolli, P., & Gopaiah, K. V. (2022). Formulation & evaluation of cyclodextrin complexed tablets by enhancing the dissolution rate. Journal of Innovations in Applied Pharmaceutical Science (JIAPS), 7(3), 375-384.
  • ACS Publications. (2017). Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color. Journal of Agricultural and Food Chemistry, 65(37), 8211-8219.
  • National Center for Biotechnology Information. (2021). Green sample preparation for anthocyanin extraction from purple corn: analytical evaluation of pressurized liquid and ultrasound-assisted extraction using sustainable solvents. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments.
  • Frontiers in Nutrition. (2023). Complexation of phycocyanin with hydroxypropyl-β-cyclodextrin and its application in blue beer containing quinoa saponins as foaming agents. [Link]

  • ResearchGate. (2018). Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin. [Link]

  • Mitrask. (2021). Spectrophotometric determination of Anthocyanin Content in Different Fresh Fruits. [Link]

  • National Center for Biotechnology Information. (2014). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. [Link]

  • The Pharma Innovation Journal. (2019). Extraction methods used for extraction of anthocyanin: A review. [Link]

  • USDA ARS. (2006). Correlation of two anthocyanin quantification methods: pH differential and HPLC. [Link]

  • National Center for Biotechnology Information. (2021). The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. [Link]

  • National Center for Biotechnology Information. (2023). Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. [Link]

  • Odesa I. I. Mechnikov National University. (2024). Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study. [Link]

  • ResearchGate. (2016). What do we add to 25 g of commercial powdered anthocyanin extract to form a solution? Will any solvent do?. [Link]

  • Farmacia Journal. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (2021). Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies. [Link]

  • Australian Wine Research Institute. (2021). Determination of Total Anthocyanins in Grapes. [Link]

  • Pharmacognosy Magazine. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different Pigmented Plants. [Link]

  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • G-Biosciences. (2020). What is the Role of Tween 80 in Protein Solubilization and Stabilization?. [Link]

  • Polyphenols AS. Peonidin 3-glucoside. [Link]

Sources

Application

application of petunidin 3-O-beta-D-glucoside in functional food development

Application Note: Petunidin 3-O-beta-D-glucoside in Functional Food Development Executive Summary Petunidin 3-O-beta-D-glucoside (Pt3G) is a high-value anthocyanin derived primarily from black rice (Oryza sativa L.), pur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Petunidin 3-O-beta-D-glucoside in Functional Food Development

Executive Summary

Petunidin 3-O-beta-D-glucoside (Pt3G) is a high-value anthocyanin derived primarily from black rice (Oryza sativa L.), purple potatoes, and dark-skinned grapes.[1][2] Unlike generic anthocyanin extracts, isolated or enriched Pt3G offers distinct neuroprotective and metabolic benefits via the AMPK-Nrf2 signaling axis .[1] However, its application in functional foods is historically limited by rapid degradation at neutral pH and thermal instability.[1]

This guide provides a validated protocol for the extraction, stabilization, and incorporation of Pt3G into functional food matrices. It introduces a microencapsulation workflow and a metal-chelation strategy to expand the ingredient's utility beyond acidic beverages into neutral-pH applications like dairy and plant-based milks.[1][2]

Compound Characterization & Physicochemical Profile

Chemical Structure: Pt3G consists of a petunidin aglycone (methylated at the 3' position, hydroxylated at 4', 5') glycosylated at the C3 position. This O-methylation provides slightly higher stability than delphinidin but lower than malvidin.[1][2]

PropertySpecificationNotes
IUPAC Name Petunidin 3-O-β-D-glucopyranoside
Molecular Formula C₂₂H₂₃O₁₂⁺ (Flavylium cation)
Molecular Weight ~479.4 g/mol m/z 479.1 (M+)
Solubility Water-soluble; Ethanol-solublePoor solubility in non-polar lipids.[1][2]
λmax (Visible) ~525–535 nm (pH 1.[1][2]0)Bathochromic shift to ~575 nm at pH 8.[1][2]0.
pKa Values ~6.4 (Strongest acidic)Deprotonation leads to blue quinoidal forms.[1][2]

Color-pH Dependency (Critical for Formulation):

  • pH 1.0 – 3.0: Vivid Red (Flavylium cation) – Stable.[1][2]

  • pH 4.0 – 6.0: Colorless/Pale Purple (Carbinol pseudobase) – Unstable.[1][2]

  • pH 7.0 – 8.0: Blue/Violet (Quinoidal base) – Highly Unstable (unless chelated).[1][2]

Bioactivity & Mechanism of Action

Pt3G is not merely a colorant; it is a potent bioactive modulator.[1][2] Its primary therapeutic potential lies in neuroprotection and metabolic regulation .[1][2]

Key Pathway: AMPK-Nrf2 Axis Pt3G activates AMP-activated protein kinase (AMPK), which subsequently phosphorylates Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2] This promotes Nrf2 nuclear translocation, triggering the expression of Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1), reducing oxidative stress and inflammation.[1]

G Pt3G Petunidin 3-O-glucoside (Intracellular) AMPK AMPK Activation (Phosphorylation) Pt3G->AMPK Activates Nrf2_Cyto Nrf2 (Cytosol) Keap1 Complex AMPK->Nrf2_Cyto Phosphorylates Ser550 Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Dissociation & Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binds Genes Target Genes (HO-1, NQO1, SOD) ARE->Genes Transcription Effect Reduced Oxidative Stress & Neuroprotection Genes->Effect Enzymatic Activity

Figure 1: Mechanism of Action.[1][2] Pt3G activates the AMPK-Nrf2 signaling cascade, leading to the upregulation of endogenous antioxidant enzymes.

Extraction & Purification Protocol

Source Material: Black Rice Bran (Oryza sativa L. 'Heijing') or Purple Potato skins.[1][2] Target Purity: >95% for nutraceuticals; >30% for functional food ingredients.[1][2]

Step-by-Step Workflow:
  • Pre-treatment:

    • Defat rice bran with hexane (1:5 w/v) if lipid content >10%.[1][2]

    • Dry and mill to <60 mesh.[1][2]

  • Acidified Extraction:

    • Solvent: 80% Ethanol + 0.1% HCl (or 1% Citric Acid for food grade).[1][2]

    • Ratio: 1:20 (Solid:Liquid).[1][2]

    • Condition: Ultrasonic-assisted extraction (UAE) at 40°C, 40 kHz, 30 mins. Note: Do not exceed 50°C to prevent glycoside hydrolysis.

  • Filtration & Concentration:

    • Centrifuge at 6,000 rpm for 15 mins.

    • Rotary evaporate supernatant at 40°C to remove ethanol.[1][2]

  • Purification (Solid Phase Extraction):

    • Resin: Macroporous resin (e.g., AB-8 or X-5).[1][2]

    • Loading: Load aqueous concentrate onto column.

    • Wash: Elute with distilled water (removes sugars/acids).[1][2]

    • Elution: Elute anthocyanins with 70% Ethanol (pH 2.0).

    • Result: Anthocyanin-rich fraction (Pt3G + C3G).[1][2]

  • Isolation (Optional for High Purity):

    • Preparative HPLC (C18 column).[1][2]

    • Mobile Phase: Water (5% Formic Acid) / Acetonitrile.[1][2]

Extraction Raw Raw Material (Black Rice Bran) Defat Defatting (Hexane) Raw->Defat Extract UAE Extraction (EtOH/HCl, 40°C) Defat->Extract Conc Concentration (Rotovap) Extract->Conc SPE SPE Purification (AB-8 Resin) Conc->SPE Dry Freeze Drying SPE->Dry Powder Pt3G Enriched Powder Dry->Powder

Figure 2: Industrial extraction workflow for Petunidin 3-O-glucoside enrichment.[1][2]

Formulation & Stabilization Strategies

Direct addition of Pt3G to neutral foods (pH > 4.[1][2]5) results in rapid color fading (browning) and bioactivity loss.[1][2] Two strategies are recommended:

Strategy A: Microencapsulation (Spray Drying)

Best for: Powdered drink mixes, bakery, supplements.[1]

  • Wall Material: Maltodextrin (MD) + Gum Arabic (GA) (Ratio 60:40).[1][2]

  • Core:Wall Ratio: 1:4.[1][2]

  • Protocol:

    • Dissolve MD/GA in water (30% solids).[1][2]

    • Add Pt3G extract (dissolved in weak citric acid buffer).

    • Homogenize at 10,000 rpm for 5 mins.

    • Spray Dry Parameters:

      • Inlet Temp: 160°C.

      • Outlet Temp: 80°C.

      • Feed Rate: 10 mL/min.

  • Outcome: Increases thermal half-life (

    
    ) by ~3-fold.[1][2]
    
Strategy B: Metal Chelation (The "Blue" Strategy)

Best for: Neutral beverages, dairy, plant milks.

Pt3G possesses a catechol-like B-ring structure capable of chelating metal ions.[1][2]

  • Chelator: Food-grade Aluminum (

    
    ) or Iron (
    
    
    
    ) salts (e.g., Aluminum sulfate).[1][2]
  • Protocol: Mix Pt3G with

    
     at a 1:1 molar ratio at pH 5.0.
    
  • Result: Formation of a supramolecular complex that is blue and significantly more stable at neutral pH (6.0–7.[1][2]0) than the free pigment.[2]

Analytical Validation (HPLC-MS/MS)

QC Protocol for Finished Product:

  • System: UHPLC coupled with Q-TOF or Triple Quad MS.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 100 x 2.1 mm, 1.8 µm).[1][2]

  • Mobile Phase:

    • A: 5% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 20% B over 15 mins.

  • Detection:

    • PDA: 520 nm.[1][2]

    • MS: ESI Positive Mode.[1][2]

  • Target Ion:

    • Precursor: m/z 479.1 [M]+[1][2]

    • Fragment: m/z 317.1 (Petunidin aglycone, loss of glucose -162 Da).[1][2]

Functional Food Application Examples

Prototype 1: "Neuro-Focus" Berry Shot (Acidic)
  • Matrix: Acidified water/juice base (pH 3.2).[1][2]

  • Dosage: 50 mg Pt3G equivalents per 60mL.[1][2]

  • Stability: High.[1][2][3] The acidic environment keeps Pt3G in the stable flavylium cation form (Red).

  • Processing: Pasteurized at 85°C for 30s (HTST). Avoid UHT.

Prototype 2: "Blue-Shield" Plant Yogurt (Neutral)
  • Matrix: Oat or Coconut Yogurt (pH 5.5 – 6.0).

  • Challenge: Pt3G turns colorless/gray at this pH.

  • Solution: Use Encapsulated Pt3G microspheres .

  • Protocol:

    • Prepare yogurt base.

    • Add spray-dried Pt3G microspheres post-fermentation (during cooling at 20°C).

    • Microspheres protect the pigment from the neutral pH matrix until consumption.[1]

    • Visual: Purple speckles in white base (consumer appeal).[1][2]

References

  • Hou, Z., et al. (2013). Thermal degradation kinetics of anthocyanins in black rice.[1] Journal of Food Engineering. [2]

  • Khoo, H. E., et al. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits.[1] Food & Nutrition Research.

  • Vidana Gamage, G. C., et al. (2022). Anthocyanins: From Plant Sources to Functional Foods.[1] Molecules.

  • Zhang, H., et al. (2020). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability.[1][4] Foods. [2]

  • Phenol-Explorer. Petunidin 3-O-glucoside Profile.

Sources

Method

Application Notes &amp; Protocols: Spectroscopic Analysis of Petunidin 3-O-beta-D-glucoside

Introduction: Unveiling the Molecular Signature of a Key Anthocyanin Petunidin 3-O-beta-D-glucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, pu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Signature of a Key Anthocyanin

Petunidin 3-O-beta-D-glucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue hues observed in flowers, fruits, and vegetables.[1][2] As a natural colorant with significant antioxidant properties, its accurate identification and structural characterization are paramount in the fields of food science, natural product chemistry, and drug development.[2][3][4] This guide provides a detailed technical overview and robust protocols for the spectroscopic analysis of petunidin 3-O-beta-D-glucoside, focusing on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to provide researchers with a comprehensive framework for unambiguous structural elucidation and quantification.

The core structure of petunidin 3-O-beta-D-glucoside consists of the petunidin aglycone, which is an O-methylated anthocyanidin, linked to a glucose moiety at the C3 position.[1][5] This glycosylation enhances its stability and water solubility. The extended π-system of the flavylium cation is the primary chromophore responsible for its characteristic color and UV-Vis absorption, while the unique arrangement of protons and carbons provides a distinct fingerprint in NMR spectroscopy.

Part 1: UV-Vis Spectroscopic Analysis

Theoretical Framework & Experimental Causality

UV-Vis spectroscopy is a rapid and effective technique for the initial identification and quantification of anthocyanins. The absorption of light in the UV and visible regions corresponds to electronic transitions within the molecule's conjugated system. For petunidin 3-O-beta-D-glucoside, two principal absorption bands are typically observed:

  • Band II (UV region): Occurring between 270–280 nm, this band is associated with the electronic transitions of the A-ring (the benzoyl system).[6]

  • Band I (Visible region): Found in the 465–560 nm range, this band is responsible for the compound's color and arises from the electronic transitions of the B-ring and the heterocyclic C-ring (the cinnamoyl system).[6]

The precise position of the absorption maximum (λmax) in the visible region is highly sensitive to the substitution pattern of the B-ring, as well as environmental factors such as pH and solvent polarity.[7][8] The color of anthocyanins is most vibrant and stable at low pH (typically < 3), where the flavylium cation form predominates.[9] As the pH increases, the molecule undergoes structural transformations to the colorless carbinol pseudobase and chalcone forms, leading to a loss of color.[9] This pH-dependent behavior is a hallmark of anthocyanins and can be exploited for their detection.

Protocol for UV-Vis Analysis

This protocol ensures reproducible and accurate measurements by controlling for key variables.

1. Materials and Reagents:

  • Petunidin 3-O-beta-D-glucoside standard (purity ≥95%)

  • Methanol (HPLC or spectroscopic grade)

  • Deionized water

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Potassium chloride (KCl) buffer (pH 1.0)

  • Sodium acetate buffer (pH 4.5)

  • Quartz cuvettes (1 cm path length)

  • Calibrated dual-beam UV-Vis spectrophotometer

2. Sample Preparation:

  • Solvent Selection: Methanol acidified with a small amount of acid (e.g., 0.1% HCl or TFA) is an excellent solvent for solubilizing and stabilizing the flavylium cation.[10][11] Ethanol and acetone can also be used, but methanol often provides superior extraction and stability.[12]

  • Stock Solution: Accurately weigh a small amount of the petunidin 3-O-beta-D-glucoside standard and dissolve it in acidified methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution using the same acidified methanol to generate a concentration range suitable for creating a calibration curve if quantification is desired.

3. Spectral Acquisition:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.

  • Blanking: Use the acidified methanol solvent as a blank to zero the instrument across the desired wavelength range.

  • Scan Range: Scan the sample from 200 to 700 nm to capture both the UV and visible absorption bands.

  • Measurement: Record the absorbance spectrum of each working solution. The visible λmax for petunidin is typically observed around 538-540 nm in acidic methanol.[13]

4. Data Interpretation & Self-Validation:

  • λmax Confirmation: The presence of two distinct peaks, one around 274-280 nm and a more intense one around 538 nm, is characteristic of petunidin glycosides.[6][13]

  • pH Differential Method (for quantification in mixtures): To validate the presence of anthocyanins and quantify them, measure the absorbance of an aliquot at both pH 1.0 and pH 4.5. The difference in absorbance at the visible λmax is directly proportional to the anthocyanin concentration, as the color difference between the flavylium cation (pH 1.0) and the carbinol form (pH 4.5) is significant.

Expected UV-Vis Data Summary
ParameterTypical ValueReference
Band I (λmax) 538 nm (in acidic mobile phase)[13]
Band II (λmax) 274 nm (in acidic mobile phase)[13]
Shoulder ~310-360 nm (often observed)[6]

Part 2: NMR Spectroscopic Analysis

Theoretical Framework & Experimental Causality

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[14] For petunidin 3-O-beta-D-glucoside, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete and unambiguous assignment of all proton and carbon signals.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the aglycone appear in the downfield region (δ 6.0-9.0 ppm), while the sugar protons are found in the more upfield region (δ 3.0-5.5 ppm).

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds), which is crucial for tracing the proton connectivity within the sugar moiety and the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[15] This is essential for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[15] This long-range correlation is the key to establishing the connectivity between different structural fragments, such as the linkage between the glucose unit and the aglycone (specifically, the correlation from the anomeric proton of glucose to C3 of the aglycone).

Protocol for NMR Analysis

This protocol is designed for a high-field NMR spectrometer (≥400 MHz).

1. Materials and Reagents:

  • Petunidin 3-O-beta-D-glucoside (≥5 mg, high purity)

  • Methanol-d4 (CD₃OD) with 0.1% TFA-d1 (Trifluoroacetic acid-d1)

  • High-quality 5 mm NMR tubes

2. Sample Preparation:

  • Solvent Choice: Deuterated methanol (CD₃OD) is the solvent of choice for anthocyanins due to its excellent solubilizing properties.[16] The addition of a small amount of deuterated TFA is critical to acidify the medium, ensuring that the compound remains predominantly in the stable flavylium cation form and preventing signal broadening.

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.5-0.6 mL of CD₃OD with 0.1% TFA-d1 directly in the NMR tube. Ensure the sample is fully dissolved; gentle sonication may be applied if necessary.

3. NMR Experimental Workflow

NMR_Workflow cluster_2D 2D NMR Experiments H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT COSY ¹H-¹H COSY H1_NMR->COSY Assign proton spin systems HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Establish long-range connectivity HMBC->H1_NMR Confirm structure

Caption: Workflow for complete NMR structural elucidation.

4. Data Acquisition Parameters (General Recommendations):

  • ¹H NMR: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR: 1024-2048 scans, d1 of 2 seconds. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: 256 increments in F1, 2-4 scans per increment.

  • HSQC: Optimized for ¹JCH ≈ 145 Hz. 256 increments in F1, 4-8 scans per increment.

  • HMBC: Optimized for long-range couplings (LRJCH) of 8-10 Hz. 256-512 increments in F1, 8-16 scans per increment.

5. Data Interpretation & Self-Validation:

  • Step 1 (¹H and COSY): Start by identifying the anomeric proton of the glucose (a doublet around δ 5.3-5.5 ppm with J ≈ 7-8 Hz, characteristic of a β-linkage).[17] Use the COSY spectrum to walk through the rest of the sugar protons from this starting point. Identify the aromatic protons based on their chemical shifts and coupling patterns.

  • Step 2 (HSQC): Use the assigned proton signals to assign their directly attached carbons via the HSQC cross-peaks.

  • Step 3 (HMBC): This is the crucial validation step. Confirm the glycosylation site by looking for a correlation between the anomeric proton (H-1'') and the C-3 of the aglycone. Use other HMBC correlations to confirm the assignments of the quaternary carbons and the overall structure of the aglycone. For example, H-4 should show correlations to C-3, C-5, and C-10.

  • Step 4 (Final Check): Ensure all observed correlations are consistent with the proposed structure of petunidin 3-O-beta-D-glucoside. The combination of these experiments provides a self-validating system for structural assignment.

Expected NMR Data Summary (in CD₃OD with TFA)

¹H NMR Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity J (Hz) Reference
H-4 ~8.92 s - [16]
H-2' ~7.90 s - [16]
H-6' ~7.70 s - [16]
H-8 ~6.84 s - [16]
H-6 ~6.59 s - [16]
H-1'' (Anomeric) ~5.29 d 7.8 [16]
OCH₃ ~3.93 s - [16]

| H-2'' to H-6'' | ~3.36 - 3.87 | m | - |[16] |

¹³C NMR Data

Carbon Assignment Chemical Shift (δ, ppm) Reference
C-2 ~170.7 [17]
C-3 ~136.0 [17]
C-4 ~144.3 [17]
C-5 ~159.4 [17]
C-6 ~95.4 [17]
C-7 ~159.8 [17]
C-8 ~103.6 [17]
C-9 ~157.4 [17]
C-10 ~113.6 [17]
C-1' ~118.2 [17]
C-2' ~115.4 [17]
C-3' ~147.4 [17]
C-4' ~149.7 [17]
C-5' ~145.7 [17]
C-6' ~112.5 [17]
OCH₃ ~57.3 [17]
C-1'' ~103.6 [17]
C-2'' ~75.1 [17]
C-3'' ~78.4 [17]
C-4'' ~71.2 [17]
C-5'' ~79.0 [17]

| C-6'' | ~62.5 |[17] |

Note: Chemical shifts can vary slightly depending on concentration, exact pH, and temperature.

Structural Confirmation via HMBC

The following diagram illustrates the key long-range correlations that confirm the structure.

HMBC_Correlations Pt3G H1pp->C3 H-1'' → C-3 H4->C5 H-4 → C-5 H4->C10 H-4 → C-10 H6p->C5_2 H-6' → C-5'

Caption: Key HMBC correlations for structural verification.

Conclusion

The combined application of UV-Vis and multinuclear, multidimensional NMR spectroscopy provides a robust and definitive methodology for the analysis of petunidin 3-O-beta-D-glucoside. UV-Vis spectroscopy serves as a rapid initial screening and quantification tool, leveraging the molecule's pH-sensitive chromophore. High-field NMR, through a systematic workflow of 1D and 2D experiments, enables complete and unambiguous assignment of the molecular structure. The protocols and reference data presented in this guide offer researchers a validated framework to confidently identify and characterize this important natural product, facilitating its application in quality control, natural product discovery, and drug development.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Petunidin. Retrieved from [Link]

  • Trouillas, P., et al. (2020). Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies. Molecules, 25(15), 3373. Available at: [Link]

  • ResearchGate. (n.d.). Gas phase UV-Visible spectrum of Petunidin. Retrieved from [Link]

  • Landi, M., et al. (2017). UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitro and in vivo techniques. Journal of Plant Physiology, 212, 95-105. Available at: [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • NP-MRD. (2021). NP-Card for Petunidin 3-glucoside (NP0043944). Retrieved from [Link]

  • MDPI. (n.d.). Supporting information. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Peonidin 3-O-glucoside (YMDB01766). Retrieved from [Link]

  • Castañeda-Ovando, A., et al. (2009). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 14(4), 1277-1303. Available at: [Link]

  • PubChem. (n.d.). Petunidin 3-Glucoside. Retrieved from [Link]

  • AIP Publishing. (2019). Ultraviolet-Visible Absorbance Analysis on Solvent Dependent Effect of Tropical Plant Anthocyanin Extraction for Dye-Sensitized. AIP Conference Proceedings, 2124, 020002. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of Anthocyanins by NMR. Retrieved from [Link]

  • ResearchGate. (2020). Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Sadowska, M., et al. (2023). An analysis of interactions between three structurally diverse anthocyanidins, as well as their glucosides, and model biological membranes, albumin, and plasmid DNA. PLOS ONE, 18(8), e0289849. Available at: [Link]

  • Cortez, R., et al. (2017). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 6(4), 70. Available at: [Link]

  • Oxford Academic. (2020). Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry. Journal of AOAC INTERNATIONAL, 103(1), 22-30. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Petunidin-3-O-(6-O-malonyl-beta-D-glucoside) Analysis Service. Retrieved from [Link]

  • Jordheim, M., et al. (2006). Preparative isolation and NMR characterization of carboxypyranoanthocyanins. Journal of Agricultural and Food Chemistry, 54(10), 3572-3577. Available at: [Link]

  • Mitrask. (n.d.). Spectrophotometric determination of Anthocyanin Content in Different Fresh Fruits. Retrieved from [Link]

  • Al-Alwani, M. A., et al. (2023). Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. Molecules, 28(9), 3794. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectrum of cyanidin-3-O-glucoside. Retrieved from [Link]

  • Fossen, T., & Andersen, Ø. M. (2003). Colour and stability of pure anthocyanins influenced by pH including the alkaline region. Food Chemistry, 83(4), 435-440.
  • NIH. (n.d.). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). NMR Analysis of Anthocyanins. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (2015). EFFECT OF SOLVENT COMPOSITION ON THE EXTRACTION OF ANTHOCYANINS FROM BILBERRY FRUITS (Vaccinium myrtillus L.). Retrieved from [Link]

  • Taylor & Francis Online. (2021). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1 (A) and cyanidin 3-O-glucoside (B).... Retrieved from [Link]

  • IB Chemistry. (2014). F.4.4 Describe the colour stability of anthocyanins, carotenoids, chlorophyll and heme. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of the isolated anthocyanin in B. guineensis fruit. Retrieved from [Link]

  • Wikipedia. (n.d.). Peonidin. Retrieved from [Link]

  • Scuola Normale Superiore. (2024). Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies. Retrieved from [Link]

  • SciSpace. (2015). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. Retrieved from [Link]

  • NIH. (n.d.). NMR Chemical Shifts of Common Flavonoids. Retrieved from [Link]

  • Preprints.org. (2020). The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results for ¹³C NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Chemical shifts of ¹H-NMR of five anthocyanins in CD₃OD or.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the stability of petunidin 3-O-beta-D-glucoside stock solutions

Topic: Stability & Handling of Anthocyanin Stock Solutions Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Anthocyanin Stock Solutions

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Module 1: The "Why" – Molecular Mechanics

Welcome to the technical support hub for Petunidin 3-O-beta-D-glucoside (Pt3G). To stabilize this molecule, you must first understand that Pt3G is not a static entity; it is a chemical shapeshifter .

In solution, Pt3G exists in a dynamic equilibrium between four distinct structural forms. The stability of your stock solution depends entirely on forcing this equilibrium toward the Flavylium Cation (the stable, red form) and preventing the formation of the Chalcone (the unstable, degradable form).

The pH-Dependent Equilibrium

If your stock solution has turned colorless or pale yellow, you have likely allowed the pH to rise above 3.0. This triggers the hydration of the stable cation into a colorless hemiketal (pseudobase), which eventually cleaves the C-ring to form the chalcone.

Visualizing the Threat: The following diagram illustrates the structural transformation pathways you are fighting against.

AnthocyaninEquilibrium Flavylium Flavylium Cation (Red, Stable) pH < 2.0 Quinoidal Quinoidal Base (Blue/Purple) pH 4.0 - 6.0 Flavylium->Quinoidal Deprotonation (-H+) Hemiketal Hemiketal / Pseudobase (Colorless) pH 3.0 - 4.0 Flavylium->Hemiketal Hydration (+H2O) Quinoidal->Flavylium Protonation (+H+) Hemiketal->Flavylium Dehydration (-H2O) Chalcone Chalcone (Yellow, UNSTABLE) Degradation Pathway Hemiketal->Chalcone Ring Opening (Tautomerization) Chalcone->Hemiketal Ring Closing

Figure 1: The pH-dependent structural equilibrium of Petunidin 3-glucoside. Stability is achieved only by maintaining the Flavylium form (Red).

Module 2: The "Gold Standard" Preparation Protocol

Objective: Create a stock solution stable for >6 months at -80°C. Critical Reagent: Acidified Methanol (MeOH + 0.1% HCl).

Why HCl? Organic acids (Formic/Acetic) are often too weak to fully suppress the hemiketal formation at high concentrations. 0.1% HCl ensures the pH remains < 2.0, locking the molecule in the stable Flavylium state.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Equilibrate Allow the Pt3G vial to reach room temperature in a desiccator before opening. Prevents condensation (water) from entering the hygroscopic powder.
2 Solvent Prep Prepare MeOH + 0.1% (v/v) HCl . Do not use pure water.
3 Dissolution Dissolve Pt3G to a concentration of 1–5 mg/mL . High concentrations promote self-association (stacking), which protects the chromophore.
4 Aliquot Dispense into single-use amber glass vials. Avoid plastic if possible (adsorption risk).
5 Inert Gas Gently purge the headspace of each vial with Argon or Nitrogen . Displaces oxygen to prevent oxidative degradation.
6 Cryopreservation Flash freeze and store at -80°C . -20°C is acceptable for <1 month.

Workflow Diagram:

StockPrep Start Lyophilized Pt3G Powder Solvent Add Acidified Methanol (MeOH + 0.1% HCl) Start->Solvent Minimize Light Exposure Dissolve Vortex to Dissolve (Target: 5 mg/mL) Solvent->Dissolve Aliquot Aliquot into Amber Vials (Single-use volumes) Dissolve->Aliquot Purge Purge Headspace (N2 or Ar gas) Aliquot->Purge Remove O2 Store Store at -80°C Purge->Store

Figure 2: Optimized workflow for preparing high-stability anthocyanin stock solutions.

Module 3: Troubleshooting & FAQs

Q1: My stock solution turned from red to colorless/pale yellow. Is it degraded?

Diagnosis: Not necessarily. You may have experienced a pH shift , not irreversible degradation.

  • The Science: If you diluted your stock into a neutral buffer (pH 7.0) or used non-acidified solvent, the Flavylium cation hydrated into the colorless Hemiketal (see Figure 1).

  • The Fix: Add a drop of 1M HCl.

    • If color returns (Red): The molecule is intact; the pH was just too high.

    • If color stays yellow/brown: The Hemiketal has ring-opened to the Chalcone and oxidized. The sample is degraded and must be discarded.

Q2: Can I use DMSO instead of Methanol?

Recommendation: Proceed with Caution.

  • Pros: Excellent solubility.

  • Cons: DMSO is hygroscopic (absorbs water from air) and freezes at 18.5°C. Repeated freeze-thaw cycles in DMSO are disastrous because the "liquid pockets" during slow freezing can concentrate salts and acidity, potentially damaging the molecule.

  • Protocol Adjustment: If you must use DMSO (e.g., for cell culture), use Acidified DMSO (0.1% HCl or 1% Formic Acid in DMSO) and store at -80°C in single-use aliquots. Never re-freeze a DMSO stock.

Q3: I see a precipitate after thawing. What happened?

Diagnosis: Copigmentation or Solubility Shock.

  • The Science: At high concentrations and low temperatures, planar anthocyanins can "stack" (self-associate). While this stabilizes them chemically, it can cause physical precipitation.

  • The Fix: Sonicate the vial for 30 seconds in a water bath at room temperature. If the precipitate persists, check if the solvent evaporated during storage (check seal integrity).

Q4: How does light affect Pt3G?

Diagnosis: Photodegradation.

  • The Science: Anthocyanins are potent light absorbers. Photon energy excites the electron system, making the molecule highly susceptible to nucleophilic attack by water or oxidation by singlet oxygen.

  • The Fix: Always use Amber Vials . If working on the bench for extended periods, wrap tubes in aluminum foil.

Module 4: Stability Data Summary

The following table summarizes expected stability based on storage conditions (derived from Arrhenius kinetics data on similar 3-glucosides).

Solvent SystemStorage TempEstimated StabilityRisk Factor
MeOH + 0.1% HCl -80°C > 12 Months Lowest Risk (Recommended)
MeOH + 0.1% HCl-20°C3–6 MonthsSlow hydrolysis possible
Pure Methanol-20°C< 1 MonthHemiketal formation
DMSO (Neutral)-20°C< 2 WeeksOxidation & Hygroscopicity
Aqueous Buffer (pH 7)4°C< 24 HoursRapid Ring Opening

References

  • Thermodynamics of Anthocyanins: Pina, F., Melo, M. J., Laia, C. A., Parola, A. J., & Lima, J. C. (2012). Chemistry and photochemistry of anthocyanins and related compounds: A thermodynamic and kinetic approach. Chemical Society Reviews.

  • Degradation Kinetics: Sui, X., Bary, S., & Zhou, W. (2014). Changes in the color, chemical stability and antioxidant capacity of thermally treated anthocyanin aqueous solution over a range of pH values. Food Chemistry.[1][2][3][4]

  • Copigmentation & Stacking: Trouillas, P., et al. (2016). Theoretical insights into the copigmentation of anthocyanins. Physical Chemistry Chemical Physics.

  • General Stability Protocols: Cavalcanti, R. N., Santos, D. T., & Meireles, M. A. A. (2011). Non-thermal stabilization mechanisms of anthocyanins in model and food systems—An overview. Food Research International.

Sources

Optimization

dealing with co-eluting compounds in petunidin 3-O-beta-D-glucoside analysis

Welcome to the technical support guide for the analysis of Petunidin 3-O-beta-D-glucoside. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Petunidin 3-O-beta-D-glucoside. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this important anthocyanin. Petunidin 3-O-beta-D-glucoside, found in various fruits and berries like grapes and blueberries, presents unique analytical challenges, primarily due to its structural similarity to other co-occurring anthocyanins.[1][2] This guide provides in-depth, field-proven insights into identifying and resolving co-elution issues to ensure accurate and robust quantification.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions regarding the analysis of Petunidin 3-O-beta-D-glucoside.

Q1: What is Petunidin 3-O-beta-D-glucoside and why is its analysis important?

Petunidin 3-O-beta-D-glucoside is a water-soluble plant pigment belonging to the anthocyanin class of flavonoids.[3] It consists of the aglycone petunidin linked to a glucose molecule. Its importance stems from its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.[4] Accurate analysis is critical for the quality control of dietary supplements, food products, and for pharmacokinetic studies in drug development.[5]

Q2: What is "co-elution" in the context of HPLC analysis?

Co-elution occurs when two or more distinct chemical compounds exit the chromatography column at the same time, resulting in overlapping or completely merged chromatographic peaks.[6] This prevents the accurate individual quantification of the compounds and is a primary challenge in the analysis of complex mixtures like plant extracts.

Q3: Why is co-elution a specific problem for Petunidin 3-O-beta-D-glucoside?

The primary reason is structural similarity. Plant extracts containing petunidin 3-O-glucoside almost invariably contain other anthocyanins like Malvidin-3-O-glucoside, Delphinidin-3-O-glucoside, and Peonidin-3-O-glucoside.[2][7] These molecules share the same core structure and glycosylation, differing only by the number of hydroxyl (-OH) and methoxy (-OCH3) groups on the B-ring.[8] This subtle difference provides a limited basis for separation on standard reversed-phase columns (like C18), leading to a high probability of co-elution.

Q4: How can I identify a potential co-elution issue in my chromatogram?

There are two primary ways to detect co-elution:

  • Visual Peak Shape Inspection: The most obvious sign is poor peak shape. Instead of a sharp, symmetrical Gaussian peak, you might see peak fronting, tailing, or a distinct "shoulder" on the ascending or descending side of your peak of interest.[6][9]

  • Detector-Based Peak Purity Analysis: Modern detectors can assess peak purity.

    • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If a peak is pure, the spectra at the upslope, apex, and downslope will be identical. A failed purity test indicates the presence of a co-eluting impurity with a different UV-Vis spectrum.[6]

    • Mass Spectrometry (MS): An MS detector can scan for different mass-to-charge ratios (m/z) across the peak's elution time. If ions other than the expected m/z for petunidin 3-O-glucoside ([M]+, m/z 479.4) appear at the same retention time, co-elution is confirmed.[4][10]

Part 2: Troubleshooting Guides for Co-elution

This section provides detailed, step-by-step solutions to specific co-elution problems you may encounter during method development.

Scenario 1: My petunidin 3-O-glucoside peak is broad and has a shoulder. How can I improve the separation?

A visible shoulder on your peak is a clear indication of incomplete separation from a closely eluting compound. The goal is to manipulate the chromatography to increase the resolution between the two analytes. This is primarily achieved by adjusting the mobile phase conditions.

start Start: Asymmetrical Peak Observed step1 Step 1: Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) start->step1 step2 Step 2: Adjust Mobile Phase pH/Modifier (e.g., switch formic to phosphoric acid) step1->step2 step3 Step 3: Lower Column Temperature (e.g., 40°C to 30°C) step2->step3 result Resolution Achieved? step3->result end_success Problem Solved result->end_success Yes end_fail Proceed to Scenario 2/3 result->end_fail No

Caption: Workflow for resolving visible co-elution.

The interaction time between the analytes and the stationary phase is critical. A steep gradient can push compounds through the column too quickly, preventing separation.

Causality: A shallower gradient increases the retention time and gives the analytes more opportunities to interact differently with the stationary phase, thereby improving resolution.[11]

Step-by-Step Procedure:

  • Establish a Baseline: Run your current method and note the resolution between petunidin 3-O-glucoside and the co-eluting peak.

  • Decrease the Gradient Slope: Halve the rate of change of your organic solvent (e.g., acetonitrile or methanol) around the elution time of your analyte.

  • Analyze and Compare: Rerun the analysis. The peaks should be further apart, although they will have longer retention times.

Data Presentation: Example Gradient Modification

ParameterStandard MethodOptimized Method
Mobile Phase AWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient10-25% B in 15 min (1%/min)15-20% B in 10 min (0.5%/min)
Expected Outcome Poor resolution (Rs < 1.5)Improved resolution (Rs > 2.0)

The choice and concentration of the acid in the mobile phase are crucial for anthocyanin analysis. Acidification ensures the molecule exists in its stable, colored flavylium cation form and influences its interaction with the stationary phase.[5][8]

Causality: Changing the acid modifier (e.g., from formic acid to phosphoric acid) can alter the overall polarity of the mobile phase and introduce different secondary interactions, thus changing the selectivity of the separation.[8] Some studies have shown that replacing formic acid with phosphoric acid can substantially increase the retention of anthocyanins, providing a different selectivity window.[8]

Step-by-Step Procedure:

  • Prepare New Mobile Phases: Prepare your aqueous mobile phase (A) using an alternative acid, such as 0.1% phosphoric acid, ensuring the pH is still low (typically < 2.5).

  • Equilibrate System: Thoroughly flush your HPLC system and column with the new mobile phase to ensure complete equilibration.

  • Re-inject Sample: Analyze your sample using the same gradient conditions as before. Observe any changes in selectivity and peak order.

Scenario 2: My DAD/PDA detector flags the peak as impure, but it looks perfectly symmetrical. How do I confirm and quantify my analyte?

This is a case of perfect or near-perfect co-elution, where the resolution is so poor that the two peaks are completely merged.[12] In this situation, UV-based detection is insufficient for accurate quantification. The solution is to use a more selective detector: a mass spectrometer.

start Start: Peak Impurity Flagged by DAD step1 Analyze sample using LC-MS (Full Scan) start->step1 step2 Extract Ion Chromatograms (EICs) for Petunidin-3-G (m/z 479.4) and suspected interferents step1->step2 result Multiple EICs show peaks at the same RT? step2->result confirm Co-elution Confirmed result->confirm Yes fail Peak is pure, check DAD method result->fail No quant Develop an MS/MS (MRM) method for selective quantification confirm->quant

Caption: Using LC-MS to resolve hidden co-elution.

Causality: Mass spectrometry can differentiate molecules based on their unique mass-to-charge ratios (m/z). Tandem MS (MS/MS) adds another layer of specificity by selecting a parent ion, fragmenting it, and monitoring for a specific fragment ion.[13] This technique, often called Multiple Reaction Monitoring (MRM), allows you to selectively "see" only your compound of interest, even if it is physically co-eluting with another compound.

Step-by-Step Procedure:

  • Determine Analyte Transitions: Infuse a pure standard of petunidin 3-O-beta-D-glucoside into the mass spectrometer to determine its parent mass and optimal fragmentation pathway. For petunidin 3-O-glucoside, the parent ion [M]+ is m/z 479.4. Upon fragmentation, it loses the glucose moiety (162 Da), resulting in the petunidin aglycone fragment at m/z 317.4.[4]

  • Build the MRM Method: Program the mass spectrometer to specifically monitor the transition of 479.4 → 317.4. Add transitions for other co-eluting compounds if standards are available.

  • Analyze the Sample: Inject your sample. The resulting chromatogram will only show a peak for compounds that undergo this exact mass transition, effectively eliminating the signal from the co-eluting interference.

Data Presentation: Example MS/MS Transitions for Common Anthocyanins

CompoundParent Ion [M]+ (m/z)Fragment Ion [Aglycone]+ (m/z)
Petunidin 3-O-glucoside 479.4 317.4
Malvidin 3-O-glucoside493.4331.4
Delphinidin 3-O-glucoside465.4303.3
Peonidin 3-O-glucoside463.4301.3

Causality: If mobile phase optimization fails, the stationary phase chemistry may not be suitable for the separation. Standard C18 columns separate primarily based on hydrophobicity. Since structurally similar anthocyanins have very similar hydrophobicities, this separation mechanism may be insufficient.[5] Alternative stationary phases, like Phenyl-Hexyl or Biphenyl, introduce different separation mechanisms, such as pi-pi interactions with the aromatic rings of the anthocyanins.[10][14] This can dramatically alter selectivity and resolve co-eluting compounds.

Step-by-Step Procedure:

  • Select an Alternate Column: Choose a column with a different stationary phase (e.g., Phenyl-Hexyl).

  • Install and Equilibrate: Install the new column and equilibrate it with your mobile phase.

  • Perform a Scouting Run: Inject your sample using your optimized gradient. The retention times and elution order may change significantly.

  • Re-optimize Gradient: Fine-tune the mobile phase gradient for the new column to achieve optimal separation.

Part 3: Method Validation and System Suitability

Q5: I have successfully resolved the co-elution. How do I ensure my method is reliable for routine use?

Once you have a separation method, you must validate it to prove it is fit for purpose. Method validation is a formal process that establishes the performance characteristics of an analytical method.[15][16]

Key Validation Parameters:

  • Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.[15] Your successful resolution of co-elution demonstrates selectivity.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

System Suitability Testing: Before running any sample set, a system suitability test should be performed to ensure the chromatographic system is performing correctly.

Data Presentation: Typical System Suitability Criteria

ParameterAcceptance CriterionRationale
Resolution (Rs) > 2.0Ensures baseline separation between the closest eluting peaks.
Tailing Factor (Tf) 0.8 - 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.[17]
Theoretical Plates (N) > 5000Measures column efficiency and peak sharpness.
Retention Time %RSD < 1.0%Ensures stable and reproducible retention.
Peak Area %RSD < 2.0%Ensures precise injection and detection.
References
  • PubChem. (n.d.). Petunidin 3-Glucoside. National Center for Biotechnology Information. Retrieved from [Link]

  • YMC America, Inc. (n.d.). High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 μm column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Peonidin-3-Glucoside Analyzed by LCMS. Retrieved from [Link]

  • ResearchGate. (n.d.). MS, MS², and MS³ spectra of Delphinidin-3-O-glucoside (peak 1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column. Retrieved from [Link]

  • Deineka, V. I., et al. (2015). Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases. Journal of Analytical Methods in Chemistry, 2015, 841392. [Link]

  • Jo, A., et al. (2022). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. International Journal of Molecular Sciences, 23(17), 10008. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dunn, K. (2020). Method Development for the Analysis of Anthocyanins in Aronia Berries via HPLC. DigitalCommons@UMaine. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Fragmentation of cyanidin-3-glucoside (449 m/z) to daughter ion (287 m/z). Retrieved from [Link]

  • Zhang, Y., et al. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Molecules, 29(14), 3245. [Link]

  • Wikipedia. (2022). Petunidin-3-O-glucoside. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Lee, J., et al. (2017). LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. Molecules, 22(11), 1835. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Hossain, M. B., et al. (2013). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Food Chemistry, 136(3-4), 1278-1284. [Link]

  • Castañeda-Ovando, A., et al. (2009). Recent Advances in Anthocyanin Analysis and Characterization. Food Chemistry, 113(4), 858-865. [Link]

  • ResearchGate. (n.d.). Fig. S13. Fragmentation for peonidin-3-O-glucoside (Pe-3-glu). Retrieved from [Link]

  • da Silva, J. K., et al. (2022). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. Research, Society and Development, 11(3), e13111326241. [Link]

  • ResearchGate. (n.d.). HPLC patterns of purified-anthocyanin elution with different solvents.... Retrieved from [Link]

  • ResearchGate. (2017). (PDF) LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. Retrieved from [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2015). Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases. Retrieved from [Link]

  • Proestos, C., et al. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Applied Sciences, 12(20), 10626. [Link]

  • Kim, M. J., et al. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Journal of the Korean Society for Applied Biological Chemistry, 59, 411-419. [Link]

  • Semantic Scholar. (2016). Effect of Mobile Phase Variation and Purification on Chromatogram View by Using Fruits and Rose Extracts and HPLC Method. Retrieved from [Link]

  • ResearchGate. (2021). Separation and Characterization of Anthocyanins by HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Stevenson, D., & Scalzo, J. (2018). Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies. Journal of Food Composition and Analysis, 73, 13-22. [Link]

  • Axion Labs. (2023, July 5). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]

  • Bondre, S., et al. (2012). STUDY ON ISOLATION AND PURIFICATION OF ANTHOCYANINS AND ITS APPLICATION AS pH INDICATOR. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 698-702. [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. Retrieved from [Link]

  • Lee, S., et al. (2018). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 23(11), 2911. [Link]

  • Wu, X., et al. (2022). Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure. Nutrients, 14(22), 4807. [Link]

  • Taylor, D. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • ResearchGate. (n.d.). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC-MS. Retrieved from [Link]

  • Zhang, J., et al. (2021). Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS. Molecules, 26(6), 1581. [Link]

  • Agilent Technologies. (2016). UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Precision Quantification of Petunidin 3-O-beta-D-glucoside

From: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement Protocol #PT3G-2024 Status: Active / Validated Introduction: The Reproducibility Crisis in Anthocyanin Analysis Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement Protocol #PT3G-2024 Status: Active / Validated

Introduction: The Reproducibility Crisis in Anthocyanin Analysis

Welcome. If you are accessing this guide, you are likely experiencing high variability (%RSD > 15%) in quantifying Petunidin 3-O-beta-D-glucoside (Pt3G) .

Unlike stable flavonoids, Pt3G possesses a specific B-ring hydroxylation/methylation pattern (3'-OMe, 4'-OH, 5'-OH) that makes it uniquely susceptible to copigmentation artifacts and pH-dependent hydration (color loss). Generic "anthocyanin methods" often fail because they do not account for the specific pKa shifts of the petunidin moiety.

This guide refines your workflow from "detection" to "reproducible quantification," focusing on the three pillars of error: Stability (Sample Prep) , Resolution (Chromatography) , and Ionization (MS/MS) .

Module 1: Sample Preparation & Stability

The Core Issue: Pt3G exists in a dynamic equilibrium between the stable red flavylium cation and the unstable colorless hemiketal . If your extraction pH rises above 2.0, the equilibrium shifts toward the hemiketal, leading to massive quantification errors.

Refined Protocol: The "Acid-Lock" Extraction

Do not use HCl for LC-MS applications; it causes corrosion and signal suppression.

  • Lyophilization: Freeze-dry tissue immediately. Wet tissue allows enzymatic degradation (PPO/POD) during thawing.

  • Solvent System: Methanol:Water:Formic Acid (70:29:1 v/v/v).

    • Why: Methanol denatures enzymes; Formic Acid locks the pH < 2.0.

  • Temperature Control: Extract at 4°C (on ice) with ultrasonication (< 10 mins).

    • Why: Heat > 30°C accelerates the hydration of the flavylium ring.

  • Purification (Optional but Recommended): C18 SPE cartridge.

    • Load: Aqueous extract.[1][2]

    • Wash: Acidified water (removes sugars/acids).

    • Elute: Acidified Methanol.[3]

Workflow Visualization

ExtractionWorkflow Sample Lyophilized Sample Extract Sonication (4°C) < 10 mins Sample->Extract Solvent MeOH:H2O:Formic Acid (70:29:1) Solvent->Extract Centrifuge Centrifuge 12,000 x g Extract->Centrifuge SPE SPE Clean-up (Remove Sugars) Centrifuge->SPE Supernatant Analysis LC-MS/MS Injection SPE->Analysis Eluate

Figure 1: The "Acid-Lock" extraction workflow designed to maintain the flavylium cation stability.

Module 2: Chromatographic Resolution (LC Separation)

The Core Issue: Pt3G (MW 479) often co-elutes with Peonidin-3-glucoside (MW 463) or Malvidin-3-glucoside (MW 493) in rapid gradients. While MS can distinguish them by mass, co-elution causes ion suppression , where the more abundant species suppresses the signal of Pt3G.

Refined Parameters
  • Column: C18 End-capped (e.g., 2.1 x 100 mm, 1.7 µm).

    • Alternative: If resolution fails, switch to a PFP (Pentafluorophenyl) column, which separates based on the specific B-ring substitution pattern.

  • Mobile Phase A: Water + 5% Formic Acid (Higher acid content improves peak shape for anthocyanins).

  • Mobile Phase B: Acetonitrile + 5% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Gradient Optimization Table
Time (min)% B (Organic)Phase DescriptionCausality
0.05%LoadingHigh aqueous content to trap polar glycosides.
2.05%Isocratic HoldPrevents "breakthrough" of polar interferences.
12.020%Shallow GradientCritical Step: Slow rise separates Pt3G from Cyanidin-3G.
15.040%ElutionElutes remaining Malvidin and aglycones.
16.095%WashRemoves hydrophobic chlorophyll/lipids.
20.05%Re-equilibrationEssential for retention time reproducibility.

Module 3: Mass Spectrometry (LC-MS/MS)

The Core Issue: Incorrect fragmentation energy leads to loss of the reporter ion. Pt3G quantification relies on the transition from the parent glycoside to the aglycone (Petunidin).

MRM Transition Settings
  • Ionization Mode: ESI Positive (+).[4]

  • Precursor Ion (Q1): m/z 479.1 [M]+

  • Product Ion (Q3): m/z 317.0 [Petunidin Aglycone]+ (Quantifier)

  • Secondary Product: m/z 302.0 [Methyl radical loss]+ (Qualifier)

Critical Tuning Parameters
  • Cone Voltage: 30-40 V (Too high causes in-source fragmentation).

  • Collision Energy (CE): 20-25 eV.

    • Note: Optimize CE specifically for the 479 -> 317 transition. If CE is too high, the aglycone fragments further, reducing sensitivity.

Troubleshooting & FAQs

Q1: My Pt3G peak is splitting or tailing. Why?

A: This is a classic "Solvent Strength Mismatch."

  • Diagnosis: You likely dissolved your final sample in 100% Methanol.

  • Mechanism: Methanol is a stronger solvent than your starting mobile phase (5% B). The sample travels faster than the mobile phase initially, causing band broadening.

  • Fix: Dissolve the final residue in the starting mobile phase (Water + 5% Formic Acid).

Q2: I see the Pt3G mass (479), but the retention time shifts ± 0.5 min between runs.

A: Your column is not re-equilibrating.

  • Mechanism: Anthocyanins interact strongly with residual silanols on C18 columns.

  • Fix: Increase the re-equilibration time at 5% B to at least 5 column volumes (approx. 4-5 minutes for a 100mm column).

Q3: My calibration curve is non-linear at high concentrations.

A: You are experiencing detector saturation or dimer formation.

  • Mechanism: At high concentrations, anthocyanins form "stacked" dimers (copigmentation) which do not ionize linearly.

  • Fix: Dilute samples so they fall within the dynamic range (typically 1 ng/mL to 1000 ng/mL). Use a weighted regression (

    
    ) for the calibration curve.
    
Troubleshooting Logic Map

Troubleshooting Start Issue Detected CheckRT Is Retention Time Stable? Start->CheckRT CheckPeak Is Peak Shape Symmetrical? CheckRT->CheckPeak Yes Equilibration Increase Re-equilibration Time (>5 min) CheckRT->Equilibration No CheckSens Is Sensitivity Low? CheckPeak->CheckSens Yes SolventMismatch Match Injection Solvent to Mobile Phase A CheckPeak->SolventMismatch No (Splitting) PHCheck Check Mobile Phase pH (Must be < 2.5) CheckSens->PHCheck Yes

Figure 2: Decision tree for diagnosing common chromatographic anomalies in Pt3G analysis.

References

  • Downey, M. O., & Rochfort, S. (2008).[5] Simultaneous separation of anthocyanins and flavonols in grape and wine by high-performance liquid chromatography. Journal of Chromatography A, 1201(1), 43–47.[5]

  • Liu, Y., et al. (2014). HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation. Biomedical Chromatography, 28(10).

  • Oliveira, H., et al. (2014). Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms. Journal of Agricultural and Food Chemistry, 62(9).

  • Zhang, J., et al. (2020). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Food Chemistry, 311.

Sources

Optimization

challenges in the long-term storage of purified petunidin 3-O-beta-D-glucoside

Welcome to the technical support center for purified petunidin 3-O-beta-D-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purified petunidin 3-O-beta-D-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the long-term storage and handling of this valuable anthocyanin. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

I. Understanding the Molecule: Why Storage is a Challenge

Petunidin 3-O-beta-D-glucoside is a water-soluble anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many plants.[1] Its structure, rich in hydroxyl groups, makes it a potent antioxidant but also renders it highly susceptible to degradation.[2] The primary challenges in its long-term storage stem from its sensitivity to several environmental factors:

  • Temperature: Elevated temperatures accelerate the hydrolysis of the glycosidic bond and degradation of the anthocyanin structure.[1]

  • pH: The color and stability of petunidin 3-O-beta-D-glucoside are highly pH-dependent. It is most stable in acidic conditions (pH < 3) where it exists predominantly as the colored flavylium cation. As the pH increases, it can be converted to colorless or less stable forms.[3][4]

  • Light: Exposure to light, particularly UV, can lead to photobleaching and degradation of the molecule.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially when combined with other factors like elevated temperature or light exposure.[5]

Understanding these inherent instabilities is the first step toward successful long-term storage and experimental use.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of purified petunidin 3-O-beta-D-glucoside in a question-and-answer format.

Question: My lyophilized petunidin 3-O-beta-D-glucoside powder has changed color from dark red/purple to a brownish hue. Is it still usable?

Answer: A color change to brown indicates degradation. The dark red/purple color is characteristic of the stable flavylium cation form of the anthocyanin.[1] A brownish hue suggests the formation of degradation products. While it might retain some of its properties, the purity is compromised, and it is not recommended for experiments where precise concentration and activity are critical. This degradation is likely due to exposure to moisture, light, or elevated temperatures during storage.

Question: I've reconstituted my petunidin 3-O-beta-D-glucoside, and the solution appears colorless or very pale. What happened?

Answer: This is a classic indicator of a pH-related issue. Petunidin 3-O-beta-D-glucoside is most intensely colored and stable at a low pH (ideally below 3). If you have reconstituted it in a neutral or alkaline buffer (e.g., PBS pH 7.4), the molecule will convert to its colorless carbinol pseudobase form.

  • Troubleshooting: To confirm this, try acidifying a small aliquot of your solution with a drop of dilute acid (e.g., 0.1 M HCl). If the color returns, your compound is likely still viable, but you will need to adjust the pH of your working solutions for your experiment. For future reconstitutions, use a slightly acidic solvent.

Question: I'm seeing a gradual loss of color and a decrease in absorbance/peak area in my stock solution over a few days, even when stored in the dark at 4°C. What can I do to improve stability?

Answer: While refrigeration slows down degradation, it doesn't stop it completely, especially in solution. Several factors could be at play:

  • Oxygen in the solvent: Dissolved oxygen can contribute to gradual oxidation.

  • pH of the solvent: Even in an unbuffered solvent, the pH can shift over time.

  • Repeated freeze-thaw cycles: If you are freezing and thawing your stock solution, this can accelerate degradation.

  • Troubleshooting & Best Practices:

    • Use an acidic solvent: Reconstitute and store your stock solution in a slightly acidic solvent, such as methanol or ethanol containing 0.1% formic acid or citric acid. This will help maintain the stable flavylium cation form.

    • De-gas your solvents: Before preparing your stock solution, you can briefly sonicate or sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Aliquot your stock solution: After reconstitution, divide your stock solution into smaller, single-use aliquots. This will prevent the need for repeated freeze-thaw cycles of the entire stock.

    • Store at -80°C for long-term storage: For storage longer than a few weeks, -80°C is highly recommended over -20°C or 4°C.

Question: My HPLC results show multiple peaks when I'm expecting a single peak for my purified petunidin 3-O-beta-D-glucoside. What could be the cause?

Answer: The appearance of multiple peaks can be due to several reasons:

  • Degradation: The additional peaks could be degradation products. This is more likely if the sample was not handled and stored correctly.

  • Isomers or Tautomers: At certain pH values, anthocyanins can exist in equilibrium with other isomeric forms (e.g., chalcones), which may appear as separate peaks on the chromatogram.

  • Column or Mobile Phase Issues: Problems with your HPLC system, such as a contaminated column or an inappropriate mobile phase, can lead to peak splitting or the appearance of artifact peaks.[6]

  • Troubleshooting:

    • Verify sample integrity: Prepare a fresh sample from your lyophilized powder following the recommended handling procedures and inject it immediately.

    • Optimize mobile phase pH: Ensure your mobile phase is sufficiently acidic (e.g., contains 0.1-1% formic acid) to keep the petunidin 3-O-beta-D-glucoside in its single, stable flavylium cation form.

    • Run a blank: Inject a sample of your solvent to ensure that the extra peaks are not coming from your solvent or system.

    • Check your column: If the problem persists, it may be necessary to clean or replace your HPLC column.

III. Experimental Protocols

A. Protocol for Reconstitution and Storage of Lyophilized Petunidin 3-O-beta-D-glucoside

This protocol is designed to ensure the stability of the reconstituted compound.

Materials:

  • Lyophilized petunidin 3-O-beta-D-glucoside

  • Anhydrous, HPLC-grade methanol or ethanol

  • Formic acid or citric acid

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of lyophilized powder to come to room temperature before opening to prevent condensation of moisture.

  • Solvent Preparation: Prepare the reconstitution solvent. A common and effective solvent is methanol or ethanol containing 0.1% (v/v) formic acid. For example, to prepare 10 mL of solvent, add 10 µL of formic acid to 10 mL of methanol.

  • Reconstitution: a. Briefly centrifuge the vial to ensure all the powder is at the bottom. b. Carefully open the vial and add the desired volume of the acidic solvent to achieve your target stock concentration. For example, to make a 1 mM stock solution (Molecular Weight: ~514.86 g/mol as the chloride salt), dissolve 5.15 mg in 10 mL of solvent.[7] c. Cap the vial tightly and vortex gently until the powder is completely dissolved. The solution should be a clear, dark red/purple color.

  • Aliquoting and Storage: a. Immediately aliquot the stock solution into single-use, amber microcentrifuge tubes. This minimizes exposure to light and air, and avoids repeated freeze-thaw cycles. b. For short-term storage (up to 1 week), store the aliquots at -20°C in the dark. c. For long-term storage (months), store the aliquots at -80°C in the dark.

B. Protocol for Preparing Working Solutions for Cell Culture Experiments

Anthocyanins can be toxic to cells at high concentrations. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experiment.

Materials:

  • Petunidin 3-O-beta-D-glucoside stock solution (prepared as above)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of your stock solution on ice, protected from light.

  • Serial Dilution: Perform serial dilutions of your stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your assay.[8]

  • pH Consideration: Be aware that adding an acidic stock solution to your cell culture medium may slightly lower the pH. For most experiments, the buffering capacity of the medium is sufficient to handle small volumes of acidic stock. However, for large additions, it is advisable to check the final pH of your working solution and adjust if necessary.

  • Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions in cell culture medium for extended periods, as the stability of the anthocyanin will be significantly reduced at neutral pH.

IV. Quantitative Data Summary

The stability of petunidin 3-O-beta-D-glucoside is highly dependent on environmental conditions. The following table summarizes available kinetic data to help you predict its stability in your experiments. Degradation of anthocyanins typically follows first-order kinetics.[9]

ConditionRate Constant (k)Half-life (t½)% Loss (Time)Source(s)
Temperature
5°C (in grape juice)~0.01-0.04 day⁻¹~17-69 days50-60% (280 days)[7]
25°C (in grape juice)~0.04-0.14 day⁻¹~5-17 days95-99.9% (280 days)[7]
35°C (in grape juice)~0.05-0.14 day⁻¹~5-14 days95-99.9% (280 days)[7]
pH (Qualitative)
pH < 3Most StableLongestLow[3][4]
pH 4-6Less StableShorterModerate to High[3]
pH > 7UnstableShortestHigh[3]
Light
DarknessMost StableLongestLow
Diffuse LightLess StableShorterModerate
Direct SunlightUnstableShortestHigh

V. Visualizing Degradation and Workflows

To further aid in understanding the factors affecting stability and the proper handling of petunidin 3-O-beta-D-glucoside, the following diagrams illustrate key concepts and workflows.

Start Lyophilized Petunidin 3-O-beta-D-glucoside Reconstitution Reconstitution (Acidified Solvent) Start->Reconstitution Follow Protocol Degradation Degradation Start->Degradation Improper Storage (Moisture, Light, Heat) StockSolution Stock Solution (-80°C, Dark, Aliquoted) Reconstitution->StockSolution Proper Storage WorkingSolution Preparation of Working Solution StockSolution->WorkingSolution Dilution StockSolution->Degradation Improper Storage (Temp, Light, O2, Freeze-Thaw) Experiment Experimental Use (e.g., Cell Culture, HPLC) WorkingSolution->Experiment Immediate Use WorkingSolution->Degradation Incorrect pH, Prolonged Storage

Caption: Recommended workflow for handling purified petunidin 3-O-beta-D-glucoside.

Anthocyanin Petunidin 3-O-beta-D-glucoside (Flavylium Cation, Red/Purple) Carbinol Carbinol Pseudobase (Colorless) Anthocyanin->Carbinol Increase pH, +H2O DegradationProducts Degradation Products (Brownish) Anthocyanin->DegradationProducts Heat, Light, Oxygen Carbinol->Anthocyanin Decrease pH, -H2O Chalcone Chalcone (Yellowish/Colorless) Carbinol->Chalcone Tautomerization Carbinol->DegradationProducts Heat, Oxygen Chalcone->Carbinol Isomerization Chalcone->DegradationProducts Heat, Oxygen

Caption: Simplified representation of petunidin 3-O-beta-D-glucoside degradation pathways.

VI. References

  • Biolink Group. Petunidin 3-glucoside › Polyphenols AS. [Link]

  • Liu, Y., et al. (2021). Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature. Foods, 10(9), 2053. [Link]

  • Rakic, V., et al. (2015). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-522. [Link]

  • PubChem. Petunidin 3-Glucoside. [Link]

  • MDPI. (2021). Identification, Quantification, and Method Validation of Anthocyanins. [Link]

  • MDPI. (2024). Antidiabetic Effects of Anthocyanins on Pancreatic β-Cell Function: A Systematic Review of In Vitro Studies. [Link]

  • Borges, G., et al. (2017). Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts. Journal of the Brazilian Chemical Society, 28(8), 1463-1472. [Link]

  • MDPI. (2016). Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure. [Link]

  • Zhang, Y., et al. (2017). Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system. Food Chemistry, 229, 339-345. [Link]

  • YouTube. (2018). How to Reconstitute Lyophilized Proteins. [Link]

  • Rein, M. (2005). Copigmentation reactions and color stability of berry anthocyanins. [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Petunidin 3-O-beta-D-glucoside Recovery: A Comparative Solvent Efficiency Guide

Executive Summary: The Efficiency vs. Stability Trade-off In the isolation of Petunidin 3-O-beta-D-glucoside (Pt-3-glc) , the choice of solvent is not merely about solubility; it is a strategic decision balancing extract...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Efficiency vs. Stability Trade-off

In the isolation of Petunidin 3-O-beta-D-glucoside (Pt-3-glc) , the choice of solvent is not merely about solubility; it is a strategic decision balancing extraction yield , molecular stability , and downstream compatibility .[1]

While Methanol (MeOH) remains the benchmark for raw yield due to its high dielectric constant and small molecular size, its toxicity renders it unsuitable for pharmaceutical and food-grade applications. Ethanol (EtOH) , particularly when acidified, offers the most balanced profile for industrial scalability. However, recent data indicates that Deep Eutectic Solvents (DES) —specifically Choline Chloride:Citric Acid mixtures—outperform traditional organic solvents in preserving the structural integrity of Pt-3-glc, extending its half-life by up to 12-fold under thermal stress.[1]

This guide provides an evidence-based comparison of these solvent systems, supported by validated protocols and mechanistic insights.

Chemical Foundation: Matching Solvent to Solute[1]

To optimize extraction, one must understand the target. Petunidin 3-O-glucoside is an O-methylated anthocyanin.[1]

  • Chromophore: The flavylium cation (at low pH) is the target species. It is highly polar and water-soluble.[1]

  • Substituents: The B-ring possesses two hydroxyl groups (3', 4') and one methoxy group (5').[1] This methoxy group increases lipophilicity slightly compared to Delphinidin, but the glucose moiety at C3 ensures high hydrophilicity.

  • Vulnerability: The glycosidic bond is susceptible to acid hydrolysis at high temperatures, while the flavylium core degrades rapidly at pH > 3 or under oxidative stress.

The Extraction Imperative: The solvent system must be polar enough to solubilize the glycoside, acidic enough (pH 1–3) to maintain the stable flavylium cation, yet gentle enough to prevent hydrolysis of the sugar moiety.

Comparative Analysis of Solvent Systems

The following table synthesizes experimental data comparing the efficiency of standard solvent systems for extracting Pt-3-glc from matrices like black bean coats and grape skins.

Table 1: Solvent Performance Matrix
Solvent SystemExtraction Efficiency (Yield)Stability PreservationToxicity / SafetyDownstream ProcessingRecommended Use Case
Methanol + 0.1% HCl High (Benchmark) ModerateHigh (Toxic)Easy (Low BP)Analytical quantification; non-consumable research.[1]
Ethanol (24-50%) + Acid HighModerateLow (GRAS)Easy (Rotovap)Pharma/Nutraceutical production.
Acetone + Water Moderate-HighLow High (Flammable)Very EasyLipid-rich matrices (removes fats), but degrades pigments faster.[1]
DES (Choline Cl:Citric Acid) HighVery High Non-ToxicDifficult (Viscous)High-value cosmetic/drug formulations requiring max stability.[1]
Water + Acid LowModerateNon-ToxicDifficult (Freeze-dry)Not recommended for high-yield isolation.[1]

Critical Insight: While Acetone/Water mixtures are excellent for procyanidins, they often lead to faster degradation of anthocyanins like Pt-3-glc compared to alcohols.[1] Ethanol (25-50% v/v) is the "Goldilocks" solvent for most biological matrices.[1]

Mechanistic Deep Dive: The Acidification Factor

Unacidified solvents yield poor recovery because anthocyanins exist as colorless hemiketal or chalcone forms at neutral pH.[1] Acidification converts these forms into the red, soluble flavylium cation .[2]

  • Mineral Acids (HCl): Effective but aggressive.[1] 1% HCl can cause hydrolysis of the 3-O-glucoside bond (acylated anthocyanins are even more sensitive).[1]

  • Organic Acids (Formic/Acetic/Citric): Preferred.[1] Formic acid (0.1% - 5%) provides sufficient protonation without catalyzing sugar hydrolysis.[1]

Recommendation: Use 0.1% Formic Acid or 0.1% HCl in Ethanol.[1] Avoid concentrations of HCl > 1% unless total hydrolysis to the aglycone (Petunidin) is desired.

Detailed Experimental Protocols

Protocol A: The Industry Standard (Acidified Ethanol SLE)

Best for: Scalable production of extracts for dietary supplements.

Reagents:

  • Ethanol (Food Grade)[1][3]

  • 0.1 M HCl or Formic Acid[3]

  • Raw Material: Black Bean Coats or Grape Skin (Dried, milled to < 500 µm)

Step-by-Step:

  • Preparation: Prepare the solvent mixture: Ethanol:Water (25:75 v/v) acidified to pH 2.0 with HCl (approx. 0.01% - 0.1% final acid conc).[1][4]

  • Maceration: Mix solid sample with solvent at a ratio of 1:40 (w/v) .

  • Extraction: Agitate at 29°C for 2 hours. Note: Do not exceed 40°C to prevent thermal degradation.

  • Separation: Centrifuge at 10,000 rpm for 15 minutes. Collect supernatant.

  • Re-extraction: Resuspend the pellet in fresh solvent and repeat steps 2-4 to maximize yield (exhaustive extraction).

  • Concentration: Evaporate ethanol under vacuum at < 35°C.

  • Purification (Optional): Load aqueous fraction onto a C18 Solid Phase Extraction (SPE) cartridge to remove sugars/acids, eluting Pt-3-glc with acidified methanol.

Protocol B: The High-Stability "Green" Method (DES)

Best for: High-stability formulations where solvent removal is not required (e.g., cosmetics).[1]

Reagents:

  • Choline Chloride (ChCl)[1][4][5]

  • Citric Acid (Ca)[1][4][5]

  • Water[3][4][5][6][7][8][9]

Step-by-Step:

  • DES Synthesis: Mix Choline Chloride and Citric Acid in a 1:1 molar ratio . Heat at 80°C with stirring until a clear, homogeneous liquid forms.

  • Dilution: Add water to the DES to achieve an 8.2% (w/v) DES solution. High viscosity of pure DES hinders mass transfer; dilution is critical.

  • Extraction (UAE): Mix dried sample with diluted DES (1:40 ratio).

  • Sonication: Process with Ultrasound-Assisted Extraction (UAE) at 420 W for 30 minutes.

    • Note: Unlike ethanol, DES systems can tolerate higher temperatures (up to 66°C) due to the protective "cage effect" of the eutectic solvent on the anthocyanin structure.

  • Clarification: Centrifuge to remove solids.

  • Result: A highly stable, anthocyanin-rich solution ready for direct formulation or chromatographic isolation.[1]

Workflow Visualization

The following diagram illustrates the decision logic and processing workflow for Petunidin 3-O-glucoside isolation.

ExtractionWorkflow Start Raw Material (Black Bean/Grape Skin) Pretreat Milling & Drying (< 500 µm) Start->Pretreat Decision Select Solvent System Pretreat->Decision Path_Standard Standard/Pharma (Acidified Ethanol) Decision->Path_Standard Ease of Removal Path_Green High Stability/Green (Deep Eutectic Solvents) Decision->Path_Green Max Stability Extraction_Std SLE Extraction 25% EtOH, pH 2, 29°C Path_Standard->Extraction_Std Extraction_Green UAE Extraction ChCl:Citric Acid, 66°C Path_Green->Extraction_Green Separation Centrifugation (Solid-Liquid Separation) Extraction_Std->Separation Extraction_Green->Separation Purification C18 SPE / HPLC Purification Separation->Purification For Pure Compound Product_Green Stabilized Liquid Extract (Formulation Ready) Separation->Product_Green Direct Use (DES) Product_Std Pt-3-glc Isolate (Powder) Purification->Product_Std

Figure 1: Decision matrix for solvent selection and downstream processing of Petunidin 3-O-glucoside.

References

  • Mojica, L., et al. (2017). "Black bean anthocyanin-rich extracts as food colorants: Physicochemical stability and antidiabetes potential."[1][10] Food Chemistry. Link

  • Liu, Y., et al. (2024). "Efficient Anthocyanin Recovery from Black Bean Hulls Using Eutectic Mixtures: A Sustainable Approach for Natural Dye Development." Foods. Link

  • BenchChem Technical Team. (2025). "A Comparative Guide to Green Extraction Solvents for Peonidin Recovery." BenchChem Guides. Link[1]

  • Cai, Z., et al. (2023). "Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries."[6] Plants. Link

  • Enaru, B., et al. (2021). "Comparative efficiency of different solvents for the anthocyanins extraction from chokeberries and black carrots." Chemical Papers. Link[1]

Sources

Comparative

validation of in vitro assays for predicting the bioactivity of petunidin 3-O-beta-D-glucoside

Executive Summary Petunidin 3-O-beta-D-glucoside (Pt3G) is a methylated anthocyanin found in dark-skinned grapes and berries. While often overshadowed by Cyanidin-3-glucoside (C3G), Pt3G exhibits distinct pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Petunidin 3-O-beta-D-glucoside (Pt3G) is a methylated anthocyanin found in dark-skinned grapes and berries. While often overshadowed by Cyanidin-3-glucoside (C3G), Pt3G exhibits distinct pharmacokinetics due to the methylation on the B-ring, which enhances lipophilicity and stability compared to its hydroxylated counterparts.

However, validating Pt3G bioactivity is fraught with technical pitfalls. Standard screening assays often yield false negatives due to pH-induced degradation (the "Chalcone Trap") or false positives in cytotoxicity assays due to redox interference. This guide provides a validated framework for accurately assessing Pt3G, moving from chemical stability to physiological relevance.

Part 1: The Stability Conundrum (Pre-Validation)

Before running any bioactivity assay, you must validate the structural integrity of Pt3G in your assay buffer. Unlike synthetic small molecules, anthocyanins exist in a dynamic equilibrium dependent on pH.

The "Chalcone Trap"

At physiological pH (7.4), Pt3G rapidly hydrates from the stable, red Flavylium Cation to the colorless Hemiketal and eventually the unstable, yellow Chalcone . If your assay incubation time exceeds the degradation half-life (


), you are measuring the bioactivity of degradation products (e.g., phenolic acids), not Pt3G.

Validation Step: Perform a spectral scan (200–700 nm) of Pt3G in your specific assay buffer at


 and 

. If the

(~525-535 nm) absorbance drops by >20% or shifts significantly, the assay window is invalid.
Visualization: pH-Dependent Structural Shifts

The following diagram illustrates the structural fate of Pt3G during assay conditions.

Pt3G_Stability Flavylium Flavylium Cation (Red, Stable at pH < 3) Quinoidal Quinoidal Base (Purple, pH 4-6) Flavylium->Quinoidal Deprotonation (Fast) Hemiketal Hemiketal (Colorless, Unstable pH > 6) Flavylium->Hemiketal Hydration (Slow) Chalcone Chalcone (Yellow, Degradation Product) Hemiketal->Chalcone Ring Opening (Tautomerization) Degradation Protocatechuic Acid / Phloroglucinol aldehyde Chalcone->Degradation Irreversible Oxidation

Caption: The structural transformation of Petunidin 3-O-glucoside across pH gradients. Bioactivity assays at pH 7.4 must account for the Hemiketal-Chalcone shift.

Part 2: Cell-Free Assay Comparison (Enzyme Inhibition)

A primary therapeutic target for Pt3G is Type 2 Diabetes management via


-Glucosidase Inhibition . This mechanism blocks carbohydrate hydrolysis, reducing post-prandial blood glucose spikes.
Comparative Performance Data

The following table synthesizes experimental


 values. Note that while Pt3G is less potent than Acarbose, its mechanism is distinct (mixed-type inhibition) and does not carry the gastrointestinal side effects of the synthetic drug.
CompoundTarget Enzyme

(

M)
MechanismStability Factor
Petunidin 3-O-glucoside

-Glucosidase (Yeast)
30.78

1.17
Competitive / MixedModerate (Methylation protects B-ring)
Cyanidin-3-glucoside

-Glucosidase (Yeast)
17.01

1.35
CompetitiveLow (High oxidation risk)
Delphinidin-3-glucoside

-Glucosidase (Yeast)
364.32

15.19
MixedVery Low (Rapid degradation)
Acarbose (Control)

-Glucosidase (Yeast)
0.53

0.06
CompetitiveHigh

Senior Scientist Insight: Do not rely solely on yeast


-glucosidase. Yeast and mammalian (rat intestinal) enzymes have different active site topologies. Pt3G often shows weaker inhibition against yeast enzymes but significantly higher potency against mammalian sucrase/maltase due to specific binding pockets that accommodate the methylated B-ring [1].

Part 3: Cell-Based Assay Validation (The Gold Standard)

Moving to cell models (e.g., Caco-2, HepG2) introduces a critical validation checkpoint: Cytotoxicity Assessment .

The MTT False Positive

WARNING: Do not use the MTT assay for Pt3G. Anthocyanins are potent reducing agents. They can directly reduce the tetrazolium salt (MTT) to purple formazan without live cells, leading to artificially high viability counts (False Negatives for toxicity) [6].

Recommended Alternative: Use an ATP-based luminescent assay (e.g., CellTiter-Glo) or a membrane integrity assay (LDH release). These are not redox-dependent and provide accurate toxicity profiles.

Validated Workflow: Caco-2 Barrier Protection

Pt3G is unique in its ability to protect intestinal barrier integrity against TNF-


 inflammation.

Protocol Logic:

  • Differentiation: Caco-2 cells must be differentiated (21 days) to express tight junctions.

  • Pre-treatment: Incubate with Pt3G (0.5–5

    
    M) before inflammatory challenge.
    
  • Readout: Transepithelial Electrical Resistance (TEER).[1]

Visualization: Validated Experimental Workflow

This flowchart outlines the decision matrix for validating Pt3G bioactivity, filtering out common artifacts.

Validation_Workflow Start Start: Pt3G Stock Solution Check_pH Stability Check: Spectral Scan in Assay Buffer Start->Check_pH Decision_pH Stable > 80%? Check_pH->Decision_pH Adjust Adjust Buffer / Shorten Incubation Decision_pH->Adjust No Enzyme_Assay Enzyme Inhibition (Alpha-Glucosidase) Decision_pH->Enzyme_Assay Yes Cell_Tox Cytotoxicity Check (ATP Assay - NOT MTT) Decision_pH->Cell_Tox Yes Adjust->Check_pH Result Validated Bioactivity Profile Enzyme_Assay->Result Cell_Func Functional Assay (Caco-2 TEER / ROS Scavenging) Cell_Tox->Cell_Func Non-Toxic Range Cell_Func->Result

Caption: Decision matrix for Pt3G validation. Note the critical branch avoiding MTT assays for cytotoxicity.

Part 4: Detailed Protocol – -Glucosidase Inhibition

This protocol is optimized to minimize anthocyanin degradation during the assay.

Principle: Measurement of the release of p-nitrophenol (pNP) from p-nitrophenyl-


-D-glucopyranoside (pNPG) at 405 nm.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 6.9). Note: pH 6.9 is a compromise between enzyme activity and Pt3G stability.

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae), 1 U/mL.
    
  • Substrate: pNPG (5 mM).

  • Test Compound: Pt3G dissolved in DMSO (Final DMSO < 1%).

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of Pt3G (10–500

    
    M) in Phosphate Buffer.
    
  • Pre-Incubation (Critical): Add 20

    
    L of Pt3G + 20 
    
    
    
    L of Enzyme solution to a 96-well plate. Incubate at 37°C for exactly 10 minutes .
    • Why? Allows the inhibitor to bind the active site before substrate competition begins.

  • Reaction: Add 20

    
    L of pNPG substrate.
    
  • Kinetics: Measure Absorbance (405 nm) every 60 seconds for 20 minutes.

  • Blanking: Run a "Color Control" (Pt3G + Buffer + Substrate, no Enzyme) to subtract the intrinsic color of the anthocyanin.

    • Scientific Integrity: Pt3G absorbs slightly at 405 nm. Failure to subtract this blank will result in underestimating inhibition.

Calculation:



References

  • Investigation of Anthocyanidins and Anthocyanins for Targeting

    
    -Glucosidase in Diabetes Mellitus. PubMed Central.
    [Link]
    
  • Inhibitory Activities of Cyanidin and Its Glycosides and Synergistic Effect with Acarbose. PubMed Central. [Link]

  • Impact of Simulated Gastrointestinal Conditions on Antiglycoxidant and

    
    -Glucosidase Inhibition Capacities of Cyanidin-3-O-Glucoside. PubMed Central.
    [Link]
    
  • Effects of 3-O-glucosides of cyanidin, delphinidin, malvidin, peonidin, and petunidin on TNF

    
    -induced permeabilization of Caco-2 cell monolayers. ResearchGate.
    [Link]
    
  • The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. MDPI. [Link]

  • Evaluation of viability assays for anthocyanins in cultured cells. PubMed. [Link]

Sources

Validation

comparing the neuroprotective effects of petunidin 3-O-beta-D-glucoside with other polyphenols

Executive Summary Petunidin 3-O-beta-D-glucoside (P3G) occupies a unique pharmacological niche between the high-antioxidant capacity of Delphinidin/Cyanidin and the high-bioavailability profile of Malvidin. While Cyanidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Petunidin 3-O-beta-D-glucoside (P3G) occupies a unique pharmacological niche between the high-antioxidant capacity of Delphinidin/Cyanidin and the high-bioavailability profile of Malvidin. While Cyanidin-3-glucoside (C3G) is the industry benchmark for direct Radical Scavenging Capacity (RSC), P3G exhibits superior lipophilicity due to B-ring methoxylation, potentially enhancing blood-brain barrier (BBB) interaction while retaining significant Nrf2-activating potential.

This guide objectively compares P3G against C3G and Malvidin-3-glucoside (M3G), detailing the structural basis of their neuroprotective effects, specifically against glutamate-induced excitotoxicity.

Structural Basis of Efficacy (SAR Analysis)

The neuroprotective differentiation of anthocyanins is dictated primarily by the substitution pattern on the B-ring .

CompoundB-Ring SubstituentsHydrophobicity (LogP)ROS Scavenging PotentialBBB Permeability Potential
Cyanidin-3-glucoside (C3G) 3',4'-OH (Catechol)LowHigh (Ortho-dihydroxyl)Low
Petunidin-3-glucoside (P3G) 3'-OMe, 4',5'-OHMedium Medium-HighMedium
Malvidin-3-glucoside (M3G) 3',5'-diOMe, 4'-OHHighMediumHigh

Expert Insight:

  • C3G relies on the ortho-dihydroxyl structure (catechol moiety) for rapid electron donation, making it the most potent scavenger of superoxide anions in vitro.

  • P3G introduces a methoxy group at the 3' position. This methylation increases lipophilicity compared to C3G/Delphinidin, facilitating interaction with lipid bilayers in neuronal membranes, while the remaining hydroxyls preserve antioxidant capability.

  • M3G (dimethoxylated) is the most stable and lipophilic but loses some direct radical scavenging power compared to C3G.

Comparative Efficacy: Mechanism of Action

The Nrf2/HO-1 Axis

While C3G acts largely as a direct scavenger, P3G acts as a "prodrug-like" signal modulator. It activates the Nrf2-ARE pathway , a critical defense against neurodegeneration.

Key Pathway Visualization: The following diagram illustrates how P3G interrupts glutamate-induced oxidative stress via Nrf2 translocation.

Nrf2_Pathway Glutamate Glutamate Excess NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx ROS ROS Generation (Mitochondrial) Ca_Influx->ROS Mitochondrial Stress Neuroprotection Neuroprotection (Reduced Apoptosis) ROS->Neuroprotection Inhibits P3G Petunidin-3-glucoside (P3G) Keap1 Keap1 (Cytosol) P3G->Keap1 Inhibits/Dissociates Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription HO1->ROS Neutralizes

Caption: P3G dissociates Nrf2 from Keap1, promoting nuclear translocation and transcription of HO-1 to neutralize glutamate-induced ROS.

Performance Data Summary

Based on aggregated in vitro studies (SH-SY5Y/HT22 models).

MetricP3GC3G (Benchmark)M3G
IC50 (DPPH Scavenging) ~25 µM~15 µM (Superior)~40 µM
Neuroprotection (Glutamate) High (via Nrf2)High (via Direct Scavenging)Moderate
Inhibition of NF-κB Yes (Strong)Yes (Strong)Yes (Moderate)
BBB Permeability ModerateLowHigh

Validated Experimental Protocol

To objectively compare P3G against alternatives, use the following Glutamate-Induced Excitotoxicity Assay in SH-SY5Y cells. This protocol is designed to differentiate between direct scavenging (short pre-treatment) and signaling effects (long pre-treatment).

Reagents & Preparation
  • Cell Line: SH-SY5Y (ATCC CRL-2266).

  • Differentiation: 10 µM Retinoic Acid (RA) for 5 days (Critical: Differentiated cells express functional NMDARs, unlike undifferentiated ones).

  • Compounds: P3G, C3G (Purity >98% HPLC). Dissolve in DMSO (Final <0.1%).

Workflow Diagram

Protocol_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Seed SH-SY5Y (1x10^4 cells/well) Step2 Differentiation (10µM RA, 5 days) Step1->Step2 Step3 Pre-treatment (P3G/C3G: 0.1-10µM) (Duration: 2h vs 24h) Step2->Step3 Step4 Insult (L-Glutamate: 20mM) (Duration: 24h) Step3->Step4 Step5 Viability (CCK-8) Step4->Step5 Step6 ROS (DCFH-DA) Step4->Step6 Step7 Western Blot (Nrf2/HO-1) Step4->Step7

Caption: Experimental workflow for assessing neuroprotection in differentiated SH-SY5Y cells.

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Differentiation: Treat with 10 µM all-trans-retinoic acid (RA) in low-serum medium for 5 days. Why? Undifferentiated cells lack mature glutamate receptors, rendering the excitotoxicity model invalid.

  • Pre-treatment:

    • Add P3G or C3G (0.5, 1, 5, 10 µM).

    • Incubate for 24 hours to allow Nrf2 accumulation (Signaling effect).

    • Control: Vehicle (DMSO) only.

  • Insult: Remove medium, wash with PBS, and add medium containing 20 mM L-Glutamate . Incubate for 24 hours.

  • Readout 1 (Viability): Add CCK-8 reagent. Read Absorbance at 450nm.

  • Readout 2 (ROS): Stain with 10 µM DCFH-DA for 30 mins. Measure fluorescence (Ex/Em: 485/535 nm).

Pharmacokinetics: The BBB Challenge

A major limitation of C3G is its poor transport across the Blood-Brain Barrier. P3G offers a theoretical advantage here.

  • Transport Mechanism: Anthocyanins primarily cross via GLUT1 (Glucose Transporter 1) or OATs (Organic Anion Transporters).

  • P3G Advantage: The methoxy group on the B-ring increases lipophilicity (LogP), potentially enhancing passive diffusion or affinity for lipid-based transport compared to the highly polar C3G.

  • Metabolism: Note that in vivo, P3G may be metabolized into phenolic acids (e.g., protocatechuic acid) or methylated further to Malvidin.

Recommendation for In Vivo Validation: When moving to animal models (e.g., MCAO stroke model), measure CSF (Cerebrospinal Fluid) levels of P3G using LC-MS/MS to confirm it crosses the BBB intact, rather than just relying on plasma levels.

References

  • Anthocyanins: Molecular Aspects on Their Neuroprotective Activity. Source: PMC (National Institutes of Health) Link:[Link]

  • Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress. Source:[1][2] BMC Complementary Medicine and Therapies Link:[Link]

  • Evaluation of Blood-Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites. Source: PubMed Link:[Link]

  • Structure-activity relationships of anthocyanidin glycosylation. Source: PubMed Link:[Link]

  • Excitotoxicity Effects of Glutamate on Human Neuroblastoma SH-SY5Y Cells via Oxidative Damage. Source: PubMed Link:[Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
petunidin 3-O-beta-D-glucoside
Reactant of Route 2
petunidin 3-O-beta-D-glucoside
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